1-Acetyl-4-(4-nitrophenyl)piperazine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-10(16)13-6-8-14(9-7-13)11-2-4-12(5-3-11)15(17)18/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZMCJMGHMRZHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386541 | |
| Record name | 1-Acetyl-4-(4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16264-08-7 | |
| Record name | 1-Acetyl-4-(4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Acetyl-4-(4-nitrophenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Acetyl-4-(4-nitrophenyl)piperazine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Acetyl-4-(4-nitrophenyl)piperazine, a compound of interest in medicinal chemistry and synthetic research.
Chemical Structure and Identification
This compound is a derivative of piperazine, characterized by an acetyl group attached to one nitrogen atom and a 4-nitrophenyl group on the other. This structure imparts specific electronic and steric properties that make it a valuable intermediate in the synthesis of more complex molecules.
| Identifier | Value |
| IUPAC Name | 1-(4-(4-nitrophenyl)piperazin-1-yl)ethan-1-one |
| CAS Number | 16264-08-7[1][2] |
| Molecular Formula | C₁₂H₁₅N₃O₃[3] |
| Molecular Weight | 249.27 g/mol [3] |
| SMILES | CC(=O)N1CCN(CC1)C2=CC=C(--INVALID-LINK--[O-])C=C2 |
| InChI | 1S/C12H15N3O3/c1-10(16)13-6-8-14(9-7-13)11-2-4-12(5-3-11)15(17)18/h2-5H,6-9H2,1H3[3] |
| InChIKey | QUZMCJMGHMRZHA-UHFFFAOYSA-N[3] |
Physicochemical Properties
The physicochemical properties of this compound are summarized below. It is important to note that while the compound is known to be a solid, there is limited and inconsistent publicly available data for its melting and boiling points.
| Property | Value | Source |
| Physical Form | Solid | |
| Melting Point | Data not consistently available | |
| Boiling Point | Data not consistently available | |
| Solubility | Data not available | |
| Storage Class | 11 - Combustible Solids |
Spectroscopic Characterization
Detailed experimental spectra for this compound are not widely published. However, based on its structure and data from related compounds, the expected spectroscopic characteristics are as follows:
3.1. ¹H NMR Spectroscopy A ¹H NMR spectrum has been recorded in DMSO-d₆ on a 300.135 MHz instrument.[3] The expected chemical shifts (δ) are:
-
Aromatic Protons: Two doublets in the range of 7.0-8.5 ppm, corresponding to the AA'BB' system of the para-substituted benzene ring. The protons ortho to the electron-withdrawing nitro group would be further downfield.
-
Piperazine Protons: Two sets of multiplets (or broad singlets) between 3.0-4.0 ppm. The protons adjacent to the nitrophenyl group will likely be at a different chemical shift than those adjacent to the acetyl group.
-
Acetyl Protons: A singlet around 2.1 ppm, corresponding to the methyl group of the acetyl moiety.
3.2. ¹³C NMR Spectroscopy The expected signals in the ¹³C NMR spectrum would include:
-
Carbonyl Carbon: A signal in the range of 168-172 ppm for the acetyl carbonyl group.
-
Aromatic Carbons: Signals between 110-160 ppm. The carbon attached to the nitro group would be the most downfield, and the carbon attached to the piperazine nitrogen would also be significantly shifted.
-
Piperazine Carbons: Signals in the range of 40-55 ppm.
-
Acetyl Carbon: A signal around 21 ppm for the methyl carbon.
3.3. Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic absorption bands for its functional groups:
-
C=O Stretch (Amide): A strong absorption band around 1650 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong bands, one symmetric and one asymmetric, around 1520 cm⁻¹ and 1340 cm⁻¹.
-
C-N Stretch: Bands in the fingerprint region.
-
Aromatic C-H and C=C Stretches: Signals in their respective characteristic regions.
3.4. Mass Spectrometry In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 249. Key fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the piperazine ring.
Synthesis and Experimental Protocols
This compound is typically synthesized via the acetylation of 1-(4-nitrophenyl)piperazine. The following is a representative experimental protocol based on standard laboratory procedures for similar reactions.
4.1. Synthesis Workflow
Caption: A two-step synthesis workflow for this compound.
4.2. Experimental Protocol: Acetylation of 1-(4-Nitrophenyl)piperazine
Materials:
-
1-(4-Nitrophenyl)piperazine
-
Acetic Anhydride
-
A suitable solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
A base (e.g., Triethylamine or Pyridine)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1-(4-nitrophenyl)piperazine (1 equivalent) in the chosen solvent.
-
Add the base (1.2 equivalents) to the solution and stir.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled, stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Applications in Research and Drug Development
Piperazine derivatives are a well-established class of compounds in medicinal chemistry, known for a wide range of biological activities. This compound serves as a key building block in the synthesis of various pharmaceutical agents. The presence of the nitro group allows for further chemical modifications, such as reduction to an amine, which can then be used in various coupling reactions to create diverse molecular scaffolds for drug discovery programs.
References
In-Depth Technical Guide: Physicochemical Characteristics of 1-Acetyl-4-(4-nitrophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 1-Acetyl-4-(4-nitrophenyl)piperazine. The document is intended for researchers, scientists, and professionals in the field of drug development. It includes a summary of its known physical and chemical properties, a detailed experimental protocol for a closely related synthesis, and an exploration of the potential biological activities and mechanisms of action of the broader class of nitrophenylpiperazine derivatives. All quantitative data is presented in structured tables for ease of reference. Furthermore, this guide features diagrams generated using Graphviz to illustrate key experimental and logical workflows.
Physicochemical Properties
This compound is a solid organic compound. Its core structure consists of a piperazine ring N-acetylated on one nitrogen and substituted with a 4-nitrophenyl group on the other. The presence of the nitro group, a strong electron-withdrawing group, and the amide functionality significantly influence its chemical properties.
General and Physical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N₃O₃ | [1] |
| Molecular Weight | 249.27 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point | 142-146 °C | [2] |
| Boiling Point | 290 °C at 760 mmHg | [2] |
| CAS Number | 16264-08-7 | [1][3] |
Chemical Identifiers
For unambiguous identification, a set of standard chemical identifiers for this compound is provided in Table 2.
| Identifier | Value | Source |
| InChI | 1S/C12H15N3O3/c1-10(16)13-6-8-14(9-7-13)11-2-4-12(5-3-11)15(17)18/h2-5H,6-9H2,1H3 | [1] |
| InChI Key | QUZMCJMGHMRZHA-UHFFFAOYSA-N | [1] |
| SMILES | CC(N(CC1)CCN1C(C=C2)=CC=C2--INVALID-LINK--=O)=O |
Predicted Properties
| Property | Predicted Value | Source |
| LogP | 1.30370 | [2] |
Experimental Protocols
Synthesis of N-Arylpiperazine Derivatives (General Protocol)
A direct, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general procedure for the synthesis of acetylated N-arylpiperazines can be adapted from protocols for similar compounds. The following is a representative protocol for the acetylation of a thiazolinylphenyl-piperazine, which can serve as a methodological basis.[5]
Materials:
-
Appropriate 2-(x-(piperazin-1-yl)phenyl)-4,5-dihydrothiazole (1 mmol)
-
Acetic anhydride (1.2 mmol)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous Na₂SO₄
-
100 mL round-bottomed flask
-
Magnetic stirrer
Procedure:
-
In a 100 mL round-bottomed flask, combine the appropriate 2-(x-(piperazin-1-yl)phenyl)-4,5-dihydrothiazole (1 mmol) and acetic anhydride (1.2 mmol).
-
Stir the mixture at room temperature for two hours.
-
After the reaction is complete, dissolve the mixture in diethyl ether (20 mL).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent under vacuum to yield the acetylated product.
A logical workflow for this general synthesis is depicted in the following diagram:
Biological Activity and Mechanism of Action
While specific studies on the signaling pathways and mechanism of action of this compound are limited, research on the broader class of nitrophenylpiperazine derivatives provides valuable insights into its potential biological activities.
Potential as Tyrosinase Inhibitors
A recent study designed and synthesized a series of 4-nitrophenylpiperazine derivatives as potential tyrosinase inhibitors.[6] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in the cosmetic and pharmaceutical industries. The study revealed that certain derivatives with specific substitutions on the piperazine ring exhibited significant tyrosinase inhibitory effects.[6] The proposed mechanism for some derivatives was mixed-type inhibition.[6] The piperazine ring is thought to provide a balance of flexibility and rigidity, allowing for proper orientation of the molecule within the active site of the enzyme.[6]
The logical relationship for the investigation of nitrophenylpiperazine derivatives as tyrosinase inhibitors is shown below:
Activity on Neurotransmitter Receptors
Piperazine derivatives are a well-established class of compounds with a wide range of activities on the central nervous system (CNS).[7] Many drugs containing the piperazine moiety act on neurotransmitter receptors, including serotonergic and dopaminergic receptors.[7] While the specific receptor-binding profile of this compound has not been reported, its structural similarity to other N-arylpiperazines suggests potential activity at these targets.
Spectroscopic Data
Although Sigma-Aldrich indicates that they do not collect analytical data for this product, some spectroscopic information for the parent compound, 1-(4-Nitrophenyl)piperazine, is available and can provide a reference point.[8]
-
¹H NMR: A ¹H NMR spectrum for this compound is available on SpectraBase, though full access may require a subscription.
-
IR and Mass Spectrometry: The NIST WebBook provides IR and mass spectrometry data for the parent compound, 1-(4-Nitrophenyl)piperazine.[8] These spectra can be useful for comparison and to identify characteristic peaks for the nitrophenyl and piperazine moieties.
Conclusion
References
- 1. 16264-08-7[1-Acetyl-4-(4-nitrophenyl) piperazine -]- Jizhi Biochemical [acmec.com.cn]
- 2. This compound | CAS#:163061-74-3 | Chemsrc [chemsrc.com]
- 3. This compound | 16264-08-7 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Nitrophenylpiperazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrophenylpiperazine derivatives represent a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, pharmacological effects, and mechanisms of action of these derivatives, with a focus on their antimicrobial, tyrosinase inhibitory, and neuroreceptor modulatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Synthesis of Nitrophenylpiperazine Derivatives
The synthesis of nitrophenylpiperazine derivatives can be achieved through various synthetic routes. A general and commonly employed method involves a multi-step process starting from readily available precursors.
General Synthetic Protocol
A prevalent synthetic strategy for 1,4-disubstituted nitrophenylpiperazine derivatives involves the initial synthesis of a piperazine intermediate followed by N-arylation and subsequent modifications. One common approach is the reaction between 1-(4-methoxyphenyl)piperazine and p-chloronitrobenzene to yield 1-(4-methoxyphenyl)-4-(nitrophenyl)piperazine, which can then be further modified, for instance, by demethylation to produce a key antifungal intermediate.[1][2][3][4] Another versatile one-pot synthesis involves the reaction of 4-fluoronitrobenzene with 1,4-diazabicyclo[2.2.2]octane (DABCO) and various benzoic acid derivatives.[1]
The following diagram illustrates a generalized workflow for the synthesis of nitrophenylpiperazine derivatives.
Antimicrobial and Antifungal Activity
Several nitrophenylpiperazine derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected nitrophenylpiperazine derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µM) | Reference |
| 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.4 | [5] |
| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.0 | [5] |
| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. marinum | 15.0 | [5] |
| 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | F. avenaceum | 14.2 | [5] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of nitrophenylpiperazine derivatives against various microbial strains is determined using the broth microdilution method according to established protocols.[6][7][8][9][10][11]
1. Preparation of Inoculum:
-
Bacterial or fungal strains are cultured on an appropriate agar medium.
-
A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
2. Preparation of Microtiter Plates:
-
Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
3. Inoculation and Incubation:
-
Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.
The following diagram outlines the experimental workflow for determining the Minimum Inhibitory Concentration.
References
- 1. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Dissertation [m.dissertationtopic.net]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 7. The dopamine D2 receptor can directly recruit and activate GRK2 without G protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Potential Research Applications of Acetylated Nitrophenylpiperazines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The arylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents. Within this class, nitrophenylpiperazine derivatives represent a particularly versatile synthetic platform, offering a rich pharmacophore for modulation of various biological targets. The introduction of an acetyl group to the piperazine nitrogen further refines the molecule's properties, potentially enhancing its metabolic stability, cell permeability, and target engagement. This technical guide explores the potential research applications of acetylated nitrophenylpiperazines, summarizing key biological activities, providing detailed experimental protocols, and outlining the underlying molecular pathways. While direct research on the acetylated core is emerging, this document extrapolates from the wealth of data on closely related nitrophenylpiperazine and arylpiperazine derivatives to highlight promising avenues for drug discovery and development.
Core Synthetic Scheme
The foundational structure, 1-acetyl-4-(4-nitrophenyl)piperazine, serves as a versatile starting material. It can be synthesized or procured commercially. The true potential lies in its use as a scaffold for further chemical modifications, such as reduction of the nitro group to an amine for subsequent derivatization, or coupling with various side chains to explore structure-activity relationships (SAR).
Caption: General synthetic pathway for acetylated nitrophenylpiperazine derivatives.
Application in Dermatology: Tyrosinase Inhibition
Overproduction of melanin is linked to various dermatological conditions, including hyperpigmentation. Tyrosinase is a key enzyme in the melanin synthesis pathway, making it a prime target for developing skin-lightening and depigmenting agents. Nitrophenylpiperazine derivatives have shown promise as effective tyrosinase inhibitors.[1][2][3]
Quantitative Data: Tyrosinase Inhibitory Activity
A study on a series of nitrophenylpiperazine derivatives demonstrated significant inhibitory activity against mushroom tyrosinase.[1][3] Although these compounds were not N-acetylated, they establish the potential of the core scaffold. The addition of an acetyl group could modulate this activity.
| Compound ID | Description | IC50 (µM)[1][3] |
| 4l | Nitrophenylpiperazine with an indole moiety | 72.55 |
| Kojic Acid | Reference Inhibitor | ~17-27 |
Experimental Protocol: Tyrosinase Inhibitory Activity Assay[1]
This protocol describes a colorimetric assay to determine the inhibitory effect of test compounds on the catalytic activity of mushroom tyrosinase.
-
Reagent Preparation:
-
Phosphate Buffer (67 mM, pH 6.8).
-
Mushroom Tyrosinase solution (1000 U/mL in phosphate buffer).
-
L-DOPA solution (1.5 mM in phosphate buffer).
-
Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of the tyrosinase solution, and 20 µL of the test compound solution.
-
Pre-incubate the plate at 25 °C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Incubate the plate at 25 °C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader. The absorbance is due to the formation of dopachrome.
-
A control is run with 20 µL of the solvent instead of the test compound.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by regression analysis.
-
Caption: Experimental workflow for the tyrosinase inhibition assay.
Application in Neuroscience: CNS Receptor Modulation
Arylpiperazines are renowned for their activity within the central nervous system (CNS), with many approved drugs targeting serotonergic and dopaminergic receptors.[1] They are investigated for treating a range of neurological disorders, including depression, anxiety, and schizophrenia.[1] The nitrophenylpiperazine moiety is a key pharmacophore in this context.
Specifically, para-nitrophenylpiperazine (pNPP) has been identified as a selective partial serotonin releasing agent (SRA).[4] SRAs increase the concentration of serotonin in the synaptic cleft, a mechanism distinct from reuptake inhibition, and hold potential for novel antidepressant and anxiolytic therapies.
Quantitative Data: Serotonin Releasing Activity
| Compound | Target | EC50 (nM)[4] | Emax (%)[4] |
| pNPP | Serotonin Transporter (SERT) | 19 - 43 | 57 |
| pNPP | Dopamine Transporter (DAT) | >10,000 | - |
| pNPP | Norepinephrine Transporter (NET) | >10,000 | - |
Mechanism of Action: 5-HT1A Receptor Agonism
Many CNS-active arylpiperazines function as agonists at the 5-HT1A receptor, a G-protein coupled receptor (GPCR). Agonist binding initiates a signaling cascade that ultimately leads to a neuronal inhibitory response, which is believed to contribute to the anxiolytic and antidepressant effects.
Caption: Simplified signaling cascade following 5-HT1A receptor agonism.
Experimental Protocol: Synthesis of a CNS-Active Arylpiperazine Derivative
This protocol is representative for the synthesis of "long-chain" arylpiperazines, a common structural motif for 5-HT receptor ligands. An acetylated nitrophenylpiperazine could be used as a starting material in similar synthetic routes.
-
Alkylation:
-
Dissolve 6-acetyl-7-hydroxy-4-methylcoumarin in acetonitrile.
-
Add potassium carbonate and 1-bromo-4-chlorobutane.
-
Reflux the mixture for 24 hours.
-
After cooling, filter the mixture and evaporate the solvent to yield the intermediate, 7-(4-chlorobutoxy)-4-methyl-6-acetylcoumarin.
-
-
Coupling with Arylpiperazine:
-
Dissolve the intermediate from step 1 in acetonitrile.
-
Add the desired arylpiperazine (e.g., 1-(4-nitrophenyl)piperazine or its acetylated form), potassium carbonate, and a catalytic amount of potassium iodide.
-
Reflux the mixture for 48 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
After the reaction is complete, pour the mixture into ice water to precipitate the product.
-
Filter, wash with water, and dry the crude product.
-
-
Purification:
-
Purify the final compound using column chromatography (e.g., silica gel with a chloroform/methanol solvent system) or recrystallization from a suitable solvent like ethanol.
-
Application in Oncology: Anticancer Agents
The arylpiperazine scaffold is increasingly recognized for its potential in developing novel anticancer agents. Derivatives have shown cytotoxic activity against various human cancer cell lines, including those of the prostate, breast, and lung.[1][5] The mechanism of action can be diverse, including the antagonism of receptors that play a role in cell proliferation, such as the androgen receptor or α1-Adrenergic receptors.[5]
Quantitative Data: In Vitro Cytotoxicity
Studies on various arylpiperazine derivatives have demonstrated potent antiproliferative effects.
| Compound Class | Cell Line | Activity / IC50 (µM)[6] |
| N-Arylpiperazine-dihydrothiazole | MCF-7 (Breast) | 15 - 19 |
| N-Arylpiperazine-dihydrothiazole | SKBR-3 (Breast) | ~25 - 40 |
| N-Arylpiperazine-dihydrothiazole | MDA-MB231 (Breast) | ~20 - 35 |
| N-Acetyl-Arylpiperazine-dihydrothiazole | PC-3 (Prostate) | 32 - 73 |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a standard colorimetric method to assess the cytotoxic effect of compounds on cancer cell lines.
-
Cell Culture:
-
Culture human cancer cells (e.g., PC-3 for prostate, MCF-7 for breast) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin, in a humidified incubator at 37 °C with 5% CO2.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound (acetylated nitrophenylpiperazine derivative) in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
Conclusion
Acetylated nitrophenylpiperazines represent a promising, yet underexplored, class of compounds for chemical and biological research. By leveraging the well-established pharmacological profiles of the broader arylpiperazine family, researchers can rationally design and synthesize novel derivatives. The addition of the acetyl group provides a handle for modulating physicochemical properties, while the nitrophenyl moiety offers a versatile point for further chemical elaboration. The potential applications in tyrosinase inhibition for dermatology, receptor modulation for neuroscience, and cytotoxicity for oncology are significant. The experimental protocols provided herein offer a robust framework for initiating the synthesis and biological evaluation of this intriguing class of molecules, paving the way for the discovery of new lead compounds and therapeutic agents.
References
- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PlumX [plu.mx]
- 3. Secure Verification [cherry.chem.bg.ac.rs]
- 4. para-Nitrophenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthetic Routes of 4-Nitrophenylpiperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the primary synthetic routes for 4-nitrophenylpiperazine and its derivatives. 1-(4-Nitrophenyl)piperazine is a crucial building block in medicinal chemistry, notably as a key intermediate in the synthesis of various pharmaceuticals, including antifungal agents. This document details and compares the most relevant synthetic methodologies, offering quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid researchers in selecting the most suitable method for their applications.
Core Synthetic Methodologies
The synthesis of 4-nitrophenylpiperazine compounds predominantly relies on the formation of a carbon-nitrogen (C-N) bond between the piperazine ring and a 4-nitrophenyl group. The primary strategies to achieve this transformation are Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and the Ullmann Condensation. A multi-step synthesis commencing from diethanolamine is also a notable approach for specific derivatives.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a widely employed and straightforward method for the synthesis of 4-nitrophenylpiperazines. This reaction is facilitated by the presence of the strongly electron-withdrawing nitro group on the aromatic ring, which activates the ring towards nucleophilic attack by the piperazine nitrogen. The reaction typically involves the coupling of a piperazine derivative with a 4-nitro-substituted aryl halide.
General Reaction Scheme:
Figure 1: General scheme for the SNAr synthesis of 1-(4-nitrophenyl)piperazine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a modern, palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds.[1] It offers a milder and often more efficient alternative to traditional methods like the Ullmann condensation.[2] This reaction can be applied to a wide range of aryl halides and amines, including the synthesis of 4-nitrophenylpiperazine.
General Reaction Scheme:
Figure 2: General scheme for the Buchwald-Hartwig synthesis of 1-(4-nitrophenyl)piperazine.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[2] While it has been historically significant, it often requires harsh reaction conditions, such as high temperatures, and can result in lower yields compared to modern palladium-catalyzed methods.[3] The reaction involves the coupling of an amine with an aryl halide in the presence of a copper catalyst. Electron-withdrawing groups on the aryl halide can facilitate the reaction.[2]
General Reaction Scheme:
Figure 3: General scheme for the Ullmann condensation synthesis of 1-(4-nitrophenyl)piperazine.
Multi-Step Synthesis from Diethanolamine
A multi-step, one-pot synthesis is a notable route for producing derivatives of 4-nitrophenylpiperazine, particularly those used as intermediates for antifungal medications.[4] This method avoids the handling of carcinogenic bis(2-chloroethyl)amine by generating it in situ from diethanolamine.[4]
Workflow Diagram:
Figure 4: Workflow for the multi-step synthesis of a 4-nitrophenylpiperazine derivative.
Quantitative Data Summary
The following table summarizes the quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiencies.
| Synthetic Route | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| SNAr | 1-Methylpiperazine, 1-Fluoro-4-nitrobenzene | K2CO3 | DMF | Room Temp. | 2 | 98 | [5] |
| SNAr | 1-(4-Methoxyphenyl)piperazine, 1-Chloro-4-nitrobenzene | K2CO3 | DMF | 110 | 24 | 74.4 | [4] |
| Buchwald-Hartwig Amination | Piperazine, 1-Chloro-4-nitrobenzene | Pd(OAc)2/BINAP | Toluene | 110 | 8 | 95* | [6][7] |
| Ullmann Condensation | Piperazine, 4-Nitroaryl Halide | CuI | DMF/Toluene | >100 | 8-24 | Moderate | [2][8] |
| Multi-step from Diethanolamine | Diethanolamine, p-Anisidine, p-Chloronitrobenzene | HBr, Na2CO3, K2CO3 | 1-Butanol, DMF | 120, 110, 140 | >48 | 37 (overall) | [4] |
Yield reported for the analogous synthesis of 1,4-bis(4-nitrophenyl)piperazine, suggesting high efficiency for the mono-arylation product.
Detailed Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine [5]
-
To a solution of 1-fluoro-4-nitrobenzene (7.1 mmol) in dimethylformamide (DMF, 20 mL), add 1-methylpiperazine (7.1 mmol) and potassium carbonate (K2CO3, 21 mmol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 400 mL of cold water.
-
Filter the resulting solid precipitate and dry it in an oven at 80 °C for 2 hours to obtain the product.
Protocol 2: Buchwald-Hartwig Amination
General Procedure for the Synthesis of Aryl Amines [7]
-
In a reaction vessel, combine the bromo-aromatic compound (1 equivalent), the amine (1.5 equivalents), cesium carbonate (Cs2CO3, 10 equivalents), palladium(II) acetate (Pd(OAc)2, 0.05 equivalents), and BINAP (0.08 equivalents) in toluene (10 volumes).
-
Degas the mixture and then stir it at 110 °C for 8 hours under a nitrogen atmosphere.
-
After cooling, filter the mixture through celite and concentrate the filtrate.
-
Purify the resulting residue by silica gel column chromatography to yield the desired N-aryl amine.
Protocol 3: Ullmann Condensation
General Procedure for Copper-Catalyzed N-Arylation [8][9]
-
In a reaction vessel, combine the aryl halide (1.0 mmol), the N-heterocycle (2.0 mmol), copper(I) iodide (CuI, 0.05-0.20 mmol), and a base such as sodium hydroxide (NaOH, 2.0 mmol) in a high-boiling solvent like ethylene glycol (2.0 mL).
-
Heat the reaction mixture at a high temperature (typically >100 °C) for several hours, monitoring the reaction by TLC or GC.
-
After completion, cool the reaction mixture and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Multi-Step Synthesis from Diethanolamine
Synthesis of 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine [4]
-
Formation of bis(2-Bromoethyl)amine: Slowly add hydrobromic acid (HBr, 0.5 mol) to diethanolamine (0.26 mol) and reflux the mixture for 12 hours. Distill off the excess HBr.
-
Synthesis of 1-(4-Methoxyphenyl)piperazine: To the crude product from the previous step, add p-anisidine (0.24 mol), sodium carbonate (0.16 mol), and 1-butanol (80 mL) under a nitrogen atmosphere. Heat at 120 °C for 5 hours. Add more sodium carbonate (0.13 mol) and continue heating for 24 hours. After cooling, wash with water, adjust the pH to 12 with NaOH, and then to 5 with concentrated HCl to precipitate the HCl salt.
-
Synthesis of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine: A mixture of 1-(4-methoxyphenyl)piperazine dihydrochloride (0.07 mol), 1-chloro-4-nitrobenzene (0.073 mol), and potassium carbonate (0.12 mol) in DMF (50 mL) is stirred and refluxed at 110 °C for 24 hours. After completion, the mixture is diluted with water and the product is extracted with trichloromethane. The combined extracts are dried, filtered, and evaporated. The product is crystallized from 1,4-dioxane.
-
Demethylation: To 1-(4-methoxyphenyl)-4-(nitrophenyl)piperazine (0.014 mol), slowly add a mixture of HBr (40 mL) and acetic anhydride (40 mL) under a nitrogen atmosphere. Reflux for 12 hours at 140 °C. After distilling off the excess HBr, the residue is washed with cold water and filtered to give the final product.
Conclusion
The synthesis of 4-nitrophenylpiperazine and its derivatives can be achieved through several effective methods. The choice of synthetic route will depend on factors such as the desired scale of the reaction, the availability and cost of starting materials and catalysts, and the tolerance of other functional groups in the starting materials. For straightforward, high-yielding syntheses, Nucleophilic Aromatic Substitution is often the method of choice, particularly when a highly activated aryl halide is used. The Buchwald-Hartwig amination represents a more modern, versatile, and often milder alternative, with the potential for high yields under optimized conditions. The Ullmann condensation, while historically important, is generally less favored due to its harsher reaction conditions. The multi-step synthesis from diethanolamine offers a practical route for the production of specific, functionalized derivatives that are key intermediates in the pharmaceutical industry. This guide provides the necessary information for researchers to make an informed decision on the most appropriate synthetic strategy for their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 6. 1,4-bis(4-nitrophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
The Core Mechanisms of Action of Antibacterial Piperazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent development of novel antibacterial agents. Among the myriad of heterocyclic compounds explored in medicinal chemistry, piperazine derivatives have emerged as a particularly fruitful scaffold for the design of potent antibacterial drugs. This technical guide provides an in-depth exploration of the core mechanisms of action of antibacterial piperazine derivatives, with a primary focus on their well-established roles as inhibitors of bacterial DNA gyrase and topoisomerase IV. Furthermore, this document will delve into alternative mechanisms, including the disruption of bacterial cell membranes and the inhibition of efflux pumps. Detailed experimental protocols for key assays, quantitative data on antibacterial efficacy, and visual representations of molecular pathways and experimental workflows are presented to equip researchers with the foundational knowledge required for the rational design and development of next-generation piperazine-based antibacterial agents. The versatility of the piperazine ring allows for diverse structural modifications, which significantly influence the antibacterial spectrum and potency of these compounds[1][2][3].
Primary Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases
The most prominent and clinically significant mechanism of action for a large class of antibacterial piperazine derivatives, notably the fluoroquinolones, is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair, making them prime targets for antibacterial intervention[4].
DNA Gyrase and Topoisomerase IV: Structure and Function
DNA gyrase, a heterotetrameric enzyme composed of two GyrA and two GyrB subunits, is unique to bacteria and is responsible for introducing negative supercoils into DNA. This process is vital for relieving the torsional stress that arises during DNA replication and transcription. Topoisomerase IV, also a heterotetramer (ParC and ParE subunits), is primarily involved in the decatenation (unlinking) of daughter chromosomes following DNA replication, ensuring proper segregation into daughter cells.
Molecular Mechanism of Inhibition
Piperazine derivatives, particularly the fluoroquinolones, exert their bactericidal effects by binding to the complex formed between the topoisomerase and DNA. This interaction stabilizes the transient double-strand breaks created by the enzymes, leading to the formation of a ternary drug-enzyme-DNA complex. The formation of this complex effectively stalls the replication fork, triggers the SOS response, and ultimately leads to lethal double-strand DNA breaks and cell death. In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in several Gram-positive bacteria[4].
A visual representation of this inhibitory pathway is provided below.
Alternative Mechanisms of Action
While the inhibition of type II topoisomerases is a hallmark of many piperazine-containing antibacterials, other derivatives employ different strategies to combat bacterial growth.
Disruption of Bacterial Cell Membrane Integrity
Certain piperazine-based polymers have been shown to possess antimicrobial properties by disrupting the bacterial cell membrane. These cationic polymers interact electrostatically with the negatively charged components of the bacterial cell wall and membrane, leading to increased permeability and leakage of intracellular contents, ultimately resulting in cell lysis.
Inhibition of Efflux Pumps
Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, contributing significantly to multidrug resistance. Some piperazine derivatives have been identified as efflux pump inhibitors (EPIs). By blocking these pumps, EPIs can restore the efficacy of conventional antibiotics that would otherwise be expelled from the cell.
Quantitative Analysis of Antibacterial Efficacy
The antibacterial potency of piperazine derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC50) against their molecular targets.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The following tables summarize the MIC values of representative piperazine derivatives against common Gram-positive and Gram-negative bacteria.
Table 1: MIC Values (µg/mL) of Piperazine Derivatives against Gram-Positive Bacteria
| Compound/Derivative | Staphylococcus aureus | Reference |
| Ciprofloxacin | <0.016 | [5] |
| Sparfloxacin | 1-5 | [6] |
| Gatifloxacin | 1-5 | [6] |
| Compound 5k (a piperazinyl quinoline) | 10 µM (~4.5 µg/mL) | [7] |
| Compound 6c (a thiadiazole derivative) | 16 | [8] |
| Compound 6d (a thiadiazole derivative) | 16 | [8] |
| RL-308 | 2 | [9] |
| RL-327 | 4 | [9] |
| RL-328 | 2 | [9] |
Table 2: MIC Values (µg/mL) of Piperazine Derivatives against Gram-Negative Bacteria
| Compound/Derivative | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Reference |
| Ciprofloxacin | <0.016 | <0.016 | - | [5] |
| Compound 5h (a ciprofloxacin derivative) | - | 16 (Cipro-resistant) | - | [5] |
| Compound 5k (a ciprofloxacin derivative) | - | 16 (Cipro-resistant) | - | [5] |
| Compound 5l (a ciprofloxacin derivative) | - | 16 (Cipro-resistant) | - | [5] |
| Compound 6c (a thiadiazole derivative) | 8 | - | - | [8] |
| JH-LPH-106 | 0.63 | - | 0.04 | [10] |
| JH-LPH-107 | 0.31 | - | 0.04 | [10][11] |
IC50 Values for Enzyme Inhibition
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The following table presents the IC50 values of various fluoroquinolones against DNA gyrase and topoisomerase IV.
Table 3: IC50 Values (µg/mL) of Fluoroquinolones against DNA Gyrase and Topoisomerase IV
| Fluoroquinolone | DNA Gyrase IC50 | Topoisomerase IV IC50 | Bacterial Source | Reference |
| Ciprofloxacin | 27.8 | 9.30 | Enterococcus faecalis | [12] |
| Levofloxacin | 28.1 | 8.49 | Enterococcus faecalis | [12] |
| Gatifloxacin | 5.60 | 4.24 | Enterococcus faecalis | [12] |
| Sparfloxacin | 25.7 | 19.1 | Enterococcus faecalis | [12] |
| Sitafloxacin | 1.38 | 1.42 | Enterococcus faecalis | [12] |
| Tosufloxacin | 11.6 | 3.89 | Enterococcus faecalis | [12] |
| Ciprofloxacin | 0.39 µM (~0.13) | - | Neisseria gonorrhoeae | [13] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation of the antibacterial properties of piperazine derivatives. The following sections outline the methodologies for key in vitro assays. A generalized workflow for evaluating these compounds is depicted in the diagram below.
References
- 1. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijcmas.com [ijcmas.com]
- 10. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to engage in hydrogen bonding, its conformational flexibility, and its basic nature, make it an attractive moiety for designing ligands that can interact with a wide array of biological targets.[2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted piperazines across various therapeutic areas, including oncology, neuroscience, and infectious diseases. We present a comprehensive overview of quantitative SAR data, detailed experimental protocols for key biological assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this versatile chemical entity.
Structure-Activity Relationships of Substituted Piperazines
The pharmacological profile of a piperazine-containing compound is profoundly influenced by the nature and position of its substituents. The piperazine core can be functionalized at both nitrogen atoms (N1 and N4) and, less commonly, at its carbon atoms. These substitutions dictate the molecule's affinity, selectivity, and functional activity at its biological target.
Anticancer Activity
Piperazine derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including cell proliferation, survival, and angiogenesis.[3] Their mechanism of action often involves the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, or direct interaction with cellular components like DNA.[3]
A common strategy in the design of piperazine-based anticancer agents involves the incorporation of an arylpiperazine moiety. The nature of the aryl group and the substituents on the second nitrogen of the piperazine ring are critical for cytotoxic activity.
Table 1: SAR of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives against Breast Cancer Cells (MCF7) [4]
| Compound ID | R (Substitution on Phenylaminocarbonyl) | Acyl Group at N-4 | IC50 (µM) | Selectivity Index (SI) vs. MCF 10A |
| 26 | 4-NO₂ | tert-Butoxycarbonyl | 9.6 | >5.2 |
| 27 | 4-Cl | tert-Butoxycarbonyl | 16.8 | >2.9 |
| 28 | 4-CN | tert-Butoxycarbonyl | 19.5 | >2.5 |
| 31 | 4-NO₂ | Benzofuran-2-carbonyl | 12.1 | >10 |
| 32 | 4-Cl | Benzofuran-2-carbonyl | 13.5 | >10 |
| 35 | 4-F | Benzofuran-2-carbonyl | 15.2 | >10 |
| 37 | H | Benzofuran-2-carbonyl | 18.9 | >10 |
| Docetaxel | - | - | 0.05 | - |
Data synthesized from a study on repurposed piperazine derivatives.[4]
The data in Table 1 reveals that electron-withdrawing groups on the phenylaminocarbonyl moiety, such as nitro (NO₂) and chloro (Cl), generally lead to potent anticancer activity.[4] Furthermore, the nature of the acyl group at the N-4 position significantly influences both potency and selectivity. Compounds with a benzofuran-2-carbonyl group demonstrated high selectivity for cancer cells over normal breast cells.[4]
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by piperazine derivatives.
Serotonin 5-HT1A Receptor Binding Affinity
Arylpiperazines are a well-established class of ligands for serotonin (5-HT) receptors, particularly the 5-HT1A subtype, which is a key target for anxiolytic and antidepressant drugs.[5] The structure-affinity relationship of these compounds has been extensively studied to optimize their binding affinity and selectivity.
The general pharmacophore for 5-HT1A receptor ligands consists of an aromatic head, a piperazine core, and a terminal group connected by a flexible linker. Modifications at each of these positions can drastically alter the binding affinity.
Table 2: Structure-Affinity Relationship of N4-Alkyl Substituted Phenylpiperazines for the 5-HT1A Receptor [6]
| Compound ID | Aryl Group | N4-Alkyl Substituent | Ki (nM) |
| 23 | 2,3-Dihydro-1,4-benzodioxin-5-yl | n-Hexyl | 0.50 |
| 39 | Benzo[b]furan-7-yl | n-Hexyl | 0.54 |
| - | 2,3-Dihydro-1,4-benzodioxin-5-yl | Methyl | > 0.50 |
| - | 2,3-Dihydro-1,4-benzodioxin-5-yl | Ethyl | > Methyl |
| - | 2,3-Dihydro-1,4-benzodioxin-5-yl | n-Propyl | > Methyl |
Data from a study on heterobicyclic phenylpiperazines.[6]
As shown in Table 2, elongation of the N-alkyl chain from methyl to n-hexyl significantly increases the affinity for the 5-HT1A receptor, suggesting the presence of a hydrophobic pocket in the binding site.[6] The nature of the aryl group also plays a crucial role in determining the overall affinity.
Figure 2: Mechanism of serotonin reuptake by SERT and inhibition by piperazine-based SSRIs.
Dopamine D2 Receptor Antagonism
Substituted piperazines are also prominent in the development of antipsychotic drugs, primarily through their antagonism of the dopamine D2 receptor.[7] The SAR for D2 antagonists often involves an N-phenylpiperazine core with various substituents on the phenyl ring and the second piperazine nitrogen.
Table 3: Binding Affinities of N-Phenylpiperazine Analogs at Human D2 and D3 Dopamine Receptors [7]
| Compound ID | Phenyl Substituent | Terminal Group | D2 Ki (nM) | D3 Ki (nM) | D3 vs. D2 Selectivity |
| 3a | 2-F | 4-Thiophene-3-yl-benzamide | 349 | 96 | 3.6 |
| 3b | 3-F | 4-Thiophene-3-yl-benzamide | 7522 | 1413 | 5.3 |
| 6a | 2-F | 4-Thiazolyl-4-yl-benzamide | 1.4 | 43 | 0.03 |
| 7a | 2-F | 4-Thiazolyl-4-yl-benzamide | 2.5 | 31 | 0.08 |
Data from a study on subtype-selective dopamine receptor ligands.[7]
The data in Table 3 highlights the subtle structural modifications that can dramatically alter both affinity and selectivity between closely related dopamine receptor subtypes. For instance, the position of a fluorine atom on the N-phenyl ring and the nature of the terminal heterocyclic group significantly impact the binding profile.[7]
Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used in the evaluation of substituted piperazines.
In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted piperazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 3: Experimental workflow for the MTT assay to determine the cytotoxicity of piperazine derivatives.
Radioligand Binding Assay for GPCRs
Radioligand binding assays are used to determine the affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., 5-HT1A)
-
Radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA)
-
Non-specific binding control (e.g., a high concentration of a known ligand)
-
Test compounds (substituted piperazines)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
Filtration manifold
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes + Radioligand + Binding buffer
-
Non-specific Binding: Cell membranes + Radioligand + Non-specific binding control
-
Competition Binding: Cell membranes + Radioligand + Test compound at various concentrations
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP (adenosine triphosphate)
-
Kinase reaction buffer
-
Test compounds (substituted piperazines)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol. This typically involves a luminescence-based readout.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Hit-to-Lead Optimization Workflow
The development of a potent and selective piperazine-based drug candidate follows a systematic hit-to-lead optimization process.
Figure 4: A typical hit-to-lead optimization workflow for the development of piperazine-based drug candidates.
This iterative process involves identifying initial "hits" from a high-throughput screen, validating their activity through orthogonal assays, and then systematically synthesizing and testing analogs to establish a structure-activity relationship.[2] Promising compounds are then further optimized for their ADME (absorption, distribution, metabolism, and excretion) and toxicological properties to identify a preclinical candidate.[8]
Conclusion
The substituted piperazine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics. Its versatility allows for the fine-tuning of pharmacological properties to achieve high potency and selectivity for a diverse range of biological targets. A thorough understanding of the structure-activity relationships, guided by robust in vitro and in vivo testing, is paramount for the successful development of new piperazine-based drugs. The data, protocols, and workflows presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing this important area of medicinal chemistry.
References
- 1. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sophion.com [sophion.com]
Methodological & Application
Application Notes and Protocols for the Characterization of 1-Acetyl-4-(4-nitrophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the characterization of 1-Acetyl-4-(4-nitrophenyl)piperazine using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Characterization
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for this compound. These predictions are based on spectral data from similar compounds and general principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.15 | Doublet | 2H | Ar-H (ortho to NO₂) |
| ~6.95 | Doublet | 2H | Ar-H (meta to NO₂) |
| ~3.80 | Triplet | 2H | Piperazine-H (adjacent to N-acetyl) |
| ~3.60 | Triplet | 2H | Piperazine-H (adjacent to N-acetyl) |
| ~3.45 | Triplet | 4H | Piperazine-H (adjacent to N-aryl) |
| ~2.15 | Singlet | 3H | Acetyl-CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~169.0 | C=O (acetyl) |
| ~155.0 | Ar-C (C-NO₂) |
| ~138.0 | Ar-C (C-N) |
| ~126.0 | Ar-CH (ortho to NO₂) |
| ~113.0 | Ar-CH (meta to NO₂) |
| ~48.0 | Piperazine-CH₂ (adjacent to N-aryl) |
| ~45.0 | Piperazine-CH₂ (adjacent to N-acetyl) |
| ~40.0 | Piperazine-CH₂ (adjacent to N-acetyl) |
| ~21.0 | Acetyl-CH₃ |
Experimental Protocol: NMR Spectroscopy
1.2.1. Sample Preparation
-
Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
1.2.2. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the spectrometer to the deuterated solvent signal.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
Process the acquired data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to the solvent residual peak or an internal standard (e.g., TMS).
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a fundamental technique for assessing the purity and quantifying the amount of this compound in a sample. A reverse-phase method is recommended.
Recommended HPLC Method Parameters
The following table outlines a robust starting method for the analysis of this compound. Method optimization may be required for specific applications.
Table 3: Recommended HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 300 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Note: The recommended detection wavelength of 300 nm is based on the UV absorbance of similar nitrophenyl-containing compounds. It is advisable to determine the optimal wavelength experimentally by running a UV-Vis spectrum of the compound.
Experimental Protocol: HPLC Analysis
2.2.1. Reagent and Sample Preparation
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
-
Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and water.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
2.2.2. HPLC System Setup and Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
After the analysis, calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Logical Relationship of Characterization
The characterization of this compound follows a logical progression from synthesis to comprehensive analysis, ensuring the compound's identity, structure, and purity are unequivocally established.
Application Notes and Protocols for the In Vitro Quantification of Piperazine Derivatives
These application notes provide a comprehensive overview of analytical methods for the accurate quantification of piperazine and its derivatives in various in vitro matrices. The protocols are intended for researchers, scientists, and drug development professionals engaged in pharmaceutical research, toxicology, and quality control.
Introduction
Piperazine and its derivatives are a broad class of chemical compounds with significant applications in the pharmaceutical industry, serving as core structures for drugs in various therapeutic areas, including antipsychotics, antihistamines, and antianginal agents.[1] Accurate and sensitive quantification of these compounds in biological matrices is crucial for pharmacokinetic studies, metabolism research, and quality assurance.[1][2] This document outlines detailed protocols for the most common and robust analytical techniques used for this purpose.
Analytical Techniques: An Overview
The primary methods for the quantification of piperazine derivatives are chromatographic, often coupled with mass spectrometry for enhanced sensitivity and selectivity.[3] High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely accessible technique, though it often necessitates derivatization of the piperazine molecule to improve its detectability.[4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity, making it the gold standard for bioanalytical applications.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative parameters for various analytical methods used for the determination of piperazine derivatives.
Table 1: HPLC-UV Methods with Derivatization
| Compound | Derivatizing Agent | Matrix | LOQ | Linearity Range | Reference |
| Piperazine | NBD-Cl | Active Pharmaceutical Ingredient (API) | ~30 ppm | 30 - 350 ppm | [4][5] |
| Piperazine | Dansyl Chloride | Egg (whole, albumin, yolk) | 3.50–4.20 µg/kg | 3.5–400.0 µg/kg | [4] |
Table 2: LC-MS/MS Methods
| Compound | Matrix | LOQ | Linearity Range | Reference |
| Piperazine Phosphate | Human Plasma | 0.1 µg/mL | 0.1 - 15 µg/mL | [8] |
| LQFM05 (N-phenylpiperazine derivative) | Rat Plasma & Tissue | 10 ng/mL | 10.0 - 900.0 ng/mL | [2] |
| Various Designer Piperazines (BZP, mCPP, etc.) | Serum | 1.0 - 5.0 ng/mL | Not Specified | [7][9] |
| Piperazine | Chicken Muscle | 1.0 µg/kg | 1 - 200 µg/kg | [4] |
Experimental Protocols
Protocol 1: Quantification of Piperazine by HPLC-UV with NBD-Cl Derivatization
This protocol describes the quantification of piperazine in an active pharmaceutical ingredient (API) by forming a UV-active derivative with 4-chloro-7-nitrobenzofuran (NBD-Cl).[4][5]
Materials and Reagents:
-
Piperazine standard
-
NBD-Cl (4-chloro-7-nitrobenzofuran)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine (reagent grade)
-
HPLC system with UV or PDA detector
-
Analytical column (e.g., Chiralpak IC, 250 x 4.6 mm, 5 µm)[1]
Procedure:
-
Standard Preparation: Prepare a stock solution of piperazine in a suitable solvent. Create a series of calibration standards by diluting the stock solution.
-
Derivatization:
-
Prepare a solution of NBD-Cl in acetonitrile.
-
Mix the piperazine standard or sample solution with an excess of the NBD-Cl solution.
-
Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[1]
-
Cool the solution to room temperature.
-
Dilute the derivatized solution with the mobile phase before injection.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the peak corresponding to the derivatized piperazine based on its retention time.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the piperazine concentration in the samples using the calibration curve.
-
Protocol 2: Quantification of Piperazine Derivatives by LC-MS/MS
This protocol provides a general framework for the sensitive and selective quantification of piperazine derivatives in biological matrices such as plasma or serum.[7][8]
Materials and Reagents:
-
Piperazine derivative standard
-
Internal Standard (IS) (e.g., a deuterated analog of the analyte)[6]
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reversed-phase, 100 mm x 2.1 mm, 1.8 µm)[3]
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma/serum sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Optimize the precursor and product ions, collision energy, and other MS parameters for the specific piperazine derivative and internal standard.
-
-
Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve and determine the concentration of the analyte in the samples.
-
Visualizations
Experimental Workflow for LC-MS/MS Quantification
Caption: A generalized workflow for the in vitro quantification of piperazine derivatives using LC-MS/MS.
In Vitro Metabolism of a Piperazine Derivative
The metabolic fate of piperazine derivatives is a key area of investigation. A common metabolic pathway involves oxidation of the piperazine ring.[10]
Caption: A simplified diagram illustrating the in vitro oxidative metabolism of a piperazine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
Application Notes and Protocols for In Vitro Antimicrobial Assays of Piperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine and its derivatives constitute a significant class of heterocyclic compounds with a broad spectrum of biological activities, including notable antimicrobial effects.[1][2] The emergence of microbial resistance to existing drugs necessitates the development of novel antimicrobial agents, with piperazine derivatives showing promise in this area.[2][3] These application notes provide detailed protocols for the in vitro evaluation of the antimicrobial efficacy of novel piperazine compounds, focusing on the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Additionally, the Kirby-Bauer disk diffusion method is described as a qualitative screening tool.
The primary assays, MIC and MBC, are fundamental in assessing the antimicrobial potential of new chemical entities. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a measure of the compound's bacteriostatic activity.[1][4][5] The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum, indicating the compound's bactericidal activity.[1][6][7]
Key Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique for determining the quantitative antimicrobial activity of a compound.[4][8]
Materials:
-
Piperazine derivatives (test compounds)
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Gentamicin) as positive controls[1]
-
Dimethyl sulfoxide (DMSO) for compound dissolution[1]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)[1][8]
-
Sterile saline
Procedure:
-
Compound Preparation:
-
Preparation of Bacterial Inoculum:
-
From a fresh culture (18-24 hours) on an agar plate, select 3-5 well-isolated colonies of the test microorganism.[1]
-
Transfer the colonies into a tube containing sterile saline.[1]
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8][11]
-
Dilute the standardized inoculum to the appropriate concentration for testing.[4]
-
-
Serial Dilutions in Microtiter Plate:
-
Dispense 100 µL of sterile MHB into each well of a 96-well microtiter plate.[8]
-
Add 100 µL of the prepared piperazine compound solution to the first well of a row.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate.[1][8]
-
-
Inoculation:
-
Controls:
-
Incubation:
-
Reading and Interpretation:
Determination of Minimum Bactericidal Concentration (MBC)
The MBC assay is performed as a subsequent step to the MIC test to determine if a compound is bactericidal.[6][13]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates[1]
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.[1]
-
-
Plating:
-
Spread the aliquot onto a fresh MHA plate.[1]
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.[1]
-
-
Colony Counting and Interpretation:
Kirby-Bauer Disk Diffusion Method
This is a qualitative method to determine the sensitivity of bacteria to antimicrobial compounds.[10][11]
Materials:
-
Sterile filter paper disks
-
Piperazine compounds
-
Bacterial strains
-
0.5 McFarland turbidity standard[10]
-
Sterile swabs[11]
Procedure:
-
Inoculum Preparation:
-
Inoculation of Agar Plate:
-
Application of Disks:
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[15]
-
-
Interpretation of Results:
Data Presentation
Quantitative data from the MIC and MBC assays should be summarized in a clear and structured table for easy comparison.
Table 1: In Vitro Antimicrobial Activity of Piperazine Compounds
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Piperazine-A | S. aureus ATCC 25923 | 16 | 32 | 2 | Bactericidal |
| Piperazine-A | E. coli ATCC 25922 | 32 | 128 | 4 | Bactericidal |
| Piperazine-B | S. aureus ATCC 25923 | 64 | >256 | >4 | Bacteriostatic |
| Piperazine-B | E. coli ATCC 25922 | 128 | >256 | >2 | Bacteriostatic |
| Ciprofloxacin | S. aureus ATCC 25923 | 0.5 | 1 | 2 | Bactericidal |
| Ciprofloxacin | E. coli ATCC 25922 | 0.25 | 0.5 | 2 | Bactericidal |
Note: A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[7]
Visualizations
Caption: Workflow for MIC and MBC Determination.
Caption: Potential Antimicrobial Mechanisms of Piperazine Compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asm.org [asm.org]
- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. jove.com [jove.com]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Application Notes and Protocols for Minimum Bactericidal Concentration (MBC) Testing of Novel Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework and robust protocols for determining the Minimum Bactericidal Concentration (MBC) of novel antibacterial agents. Adherence to standardized methodologies is crucial for generating reproducible and reliable data to support the development of new therapeutics.
Introduction
The Minimum Bactericidal Concentration (MBC) is a critical parameter in the evaluation of new antibacterial agents. It is defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of a bacterial inoculum under specific in vitro conditions.[1] While the Minimum Inhibitory Concentration (MIC) provides information on the concentration required to inhibit bacterial growth, the MBC offers insight into the agent's cidal (killing) activity.[1] This distinction is vital for guiding preclinical and clinical development, particularly for infections in immunocompromised patients where bactericidal action is often preferred.[2]
These protocols are based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), and include specific considerations for the unique challenges presented by novel compounds.
Principle of the MBC Assay
The MBC test is typically performed as a subsequent step to the MIC assay.[3] The core principle involves subculturing aliquots from the wells of an MIC assay that show no visible bacterial growth onto an antimicrobial-free solid medium. After incubation, the number of surviving colony-forming units (CFUs) is determined. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[1]
Data Presentation
Summarizing MBC data in a clear and structured format is essential for analysis and comparison.
Table 1: Example Summary of MIC and MBC Data for a Novel Antibacterial Agent
| Bacterial Strain | ATCC Number | MIC (µg/mL) | Initial Inoculum (CFU/mL) | CFU/mL at MIC | CFU/mL at 2x MIC | CFU/mL at 4x MIC | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | 2 | 5 x 10⁵ | 1 x 10⁴ | 5 x 10² | <10 | 4 | 2 | Bactericidal |
| Escherichia coli | 25922 | 4 | 5 x 10⁵ | 2 x 10⁵ | 1 x 10⁴ | 5 x 10³ | >16 | >4 | Bacteriostatic |
| Pseudomonas aeruginosa | 27853 | 8 | 5 x 10⁵ | 1.5 x 10⁵ | 8 x 10³ | 2 x 10³ | >16 | >2 | Bacteriostatic |
Interpretation of MBC/MIC Ratio:
| MBC/MIC Ratio | Interpretation |
| ≤ 4 | Bactericidal |
| > 4 | Bacteriostatic |
An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[1]
Experimental Protocols
Materials
-
Novel antibacterial agent stock solution (of known concentration)
-
Test bacterial strains (e.g., ATCC quality control strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates
-
Sterile test tubes
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Micropipettes and sterile tips
-
Incubator (35 ± 2°C)
-
Spectrophotometer or nephelometer
-
Vortex mixer
-
Spiral plater or spread plates
Quality Control
To ensure the accuracy and reproducibility of results, it is imperative to include quality control (QC) strains with known MIC and MBC values in each assay.[4] Examples of commonly used QC strains include:
-
Staphylococcus aureus ATCC 29213
-
Escherichia coli ATCC 25922
-
Pseudomonas aeruginosa ATCC 27853
-
Enterococcus faecalis ATCC 29212
The obtained MIC and MBC values for these QC strains should fall within the acceptable ranges established by CLSI.
Detailed Methodology: Broth Microdilution MBC Assay
This protocol is adapted from the CLSI M07 and M26-A guidelines.
Day 1: MIC Assay Setup
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare a stock solution of the novel antibacterial agent in a suitable solvent. For compounds with limited aqueous solubility, dimethyl sulfoxide (DMSO) can be used, but the final concentration in the assay should not exceed 1% to avoid toxicity to the bacteria.
-
Perform serial two-fold dilutions of the novel agent in CAMHB in a 96-well microtiter plate to achieve a range of concentrations. The final volume in each well after adding the inoculum should be 100 µL.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the antibacterial agent dilutions.
-
Include a growth control well (inoculum in CAMHB without the agent) and a sterility control well (CAMHB only).
-
To determine the initial inoculum concentration, perform a colony count by plating a dilution of the final inoculum suspension onto MHA.
-
Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Day 2: MIC Reading and MBC Plating
-
MIC Determination:
-
After incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of the antibacterial agent at which there is no visible growth.
-
-
Subculturing for MBC:
-
From each well that shows no visible growth (the MIC well and all wells with higher concentrations), and from the growth control well, mix the contents thoroughly.
-
Using a calibrated pipette, transfer a 10 µL aliquot from each of these wells onto a labeled MHA plate.
-
Spread the aliquot evenly over a section of the plate.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Day 3: MBC Determination
-
Colony Counting:
-
After incubation, count the number of colonies (CFU) on each MHA plate section.
-
-
Calculating the MBC:
-
The MBC is the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count determined on Day 1.
-
Considerations for Novel Antibacterial Agents
-
Solubility: For agents with poor solubility, the use of a co-solvent like DMSO is acceptable at low concentrations. It is crucial to run a solvent toxicity control to ensure the solvent itself does not inhibit bacterial growth.
-
Stability: The stability of the novel compound in the assay medium over the incubation period should be assessed.
-
Mechanism of Action: For agents with novel mechanisms of action, standard incubation times may need to be optimized.
-
Binding to Materials: Some compounds may bind to the plastic of the microtiter plates. Using low-binding plates may be necessary.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No growth in the growth control well | Inoculum viability issue; inactive growth medium. | Use a fresh bacterial culture; check the quality and preparation of the CAMHB. |
| Contamination in wells | Poor aseptic technique. | Review and reinforce sterile techniques; use a biological safety cabinet. |
| Inconsistent results between replicates | Pipetting errors; improper mixing of inoculum or agent. | Calibrate pipettes regularly; ensure thorough mixing at each step. |
| MIC/MBC values for QC strains are out of range | Incorrect inoculum density; improper incubation conditions; degradation of the antimicrobial agent. | Standardize inoculum preparation carefully; verify incubator temperature and atmosphere; use fresh stock solutions of control agents. |
| "Skipped" wells (growth at higher concentrations but not at lower ones) | Contamination; precipitation of the novel agent at higher concentrations. | Re-run the assay with careful aseptic technique; visually inspect wells for precipitation and consider alternative solvents or dilution methods. |
Visualizing the Workflow and Concepts
To aid in the understanding of the MBC testing process and its underlying principles, the following diagrams have been generated.
Caption: Experimental workflow for Minimum Bactericidal Concentration (MBC) testing.
Caption: Relationship between Minimum Inhibitory and Bactericidal Concentrations.
Caption: Decision workflow for interpreting MBC results.
References
Application Notes and Protocols: 1-Acetyl-4-(4-nitrophenyl)piperazine as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-4-(4-nitrophenyl)piperazine is a valuable and versatile synthetic intermediate in the fields of medicinal chemistry and drug discovery. Its structure, which incorporates a piperazine core, an acetylated nitrogen, and a nitro-substituted phenyl ring, provides a unique combination of steric and electronic properties. The presence of the nitro and acetyl groups offers distinct points for chemical modification, making it a key building block for the synthesis of a wide array of more complex molecules with diverse pharmacological activities.[1] The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, and derivatives synthesized from this intermediate have shown promise as antimicrobial, antifungal, and anticancer agents.[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 16264-08-7 | [4][5] |
| Molecular Formula | C₁₂H₁₅N₃O₃ | [4] |
| Molecular Weight | 249.27 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 180-185 °C | [6] |
| Storage | Room temperature | [7] |
Core Synthetic Applications
The primary utility of this compound as a synthetic intermediate stems from the reactivity of its nitro group. The electron-withdrawing nitro group can be readily reduced to an amino group, yielding 1-Acetyl-4-(4-aminophenyl)piperazine. This transformation is a critical step, as the resulting aniline derivative is a versatile precursor for a multitude of further chemical modifications.
The newly formed amino group can participate in a wide range of reactions, including:
-
Amide bond formation via acylation.
-
Urea and thiourea formation.
-
Sulfonamide synthesis.
-
Participation in coupling reactions to construct more complex heterocyclic systems.
The acetyl group on the piperazine nitrogen enhances the metabolic stability of the resulting compounds by potentially reducing susceptibility to oxidative dealkylation.[1]
Caption: Synthetic pathway from this compound.
Experimental Protocols
Protocol 1: Reduction of this compound to 1-Acetyl-4-(4-aminophenyl)piperazine
This protocol describes the reduction of the nitro group to an amine using iron powder in acetic acid, a common and effective method.[2][3]
Materials:
-
This compound
-
Iron powder (Fe)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filter funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add ethanol and water in a suitable ratio (e.g., 4:1) to dissolve the starting material with stirring.
-
Add glacial acetic acid (2.0-3.0 eq).
-
To this solution, add iron powder (3.0-5.0 eq) portion-wise to control the initial exotherm.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the iron salts, and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize the acetic acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 1-Acetyl-4-(4-aminophenyl)piperazine can be purified by column chromatography or recrystallization.
| Parameter | Condition/Value |
| Reactants | This compound, Fe, AcOH |
| Solvent | EtOH/H₂O |
| Temperature | 80-90 °C (Reflux) |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-95% |
| Purification | Column chromatography or recrystallization |
Protocol 2: Acylation of 1-Acetyl-4-(4-aminophenyl)piperazine
This protocol provides a general method for the acylation of the newly formed amino group to demonstrate the utility of the intermediate.
Materials:
-
1-Acetyl-4-(4-aminophenyl)piperazine
-
Acyl chloride or Acetic anhydride (1.1 eq)
-
A suitable base (e.g., Triethylamine (TEA) or Pyridine) (1.2 eq)
-
A suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 1-Acetyl-4-(4-aminophenyl)piperazine (1.0 eq) in the chosen aprotic solvent in a round-bottom flask.
-
Add the base (e.g., triethylamine) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract with the organic solvent.
-
Wash the combined organic layers with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
Caption: General experimental workflow for synthesis and purification.
Applications in Drug Discovery
Derivatives of this compound have been investigated for a range of biological activities. The core structure is a key component in the synthesis of molecules targeting various diseases.
-
Antimicrobial and Antifungal Agents: Many synthesized piperazine derivatives have demonstrated significant antimicrobial and antifungal properties.[2][3] They have been tested against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, and fungi like Candida albicans and Aspergillus niger.[2][3][8]
-
Anticancer Activity: Certain piperazine-containing compounds have been evaluated for their anticancer properties against various human tumor cell lines.[9]
-
CNS and Receptor Activity: The piperazine moiety is a common feature in compounds targeting central nervous system (CNS) receptors, such as serotonin (5-HT) and dopamine (D2) receptors.[10]
The ability to easily modify the structure of this compound makes it an important tool for structure-activity relationship (SAR) studies in the development of new therapeutic agents.
References
- 1. 1-Acetyl-4-(3-amino-4-nitrophenyl)piperazine|111861-03-1 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 4. 1-Acetyl-4-(4-nitrophenyl) piperazine AldrichCPR 16264-08-7 [sigmaaldrich.com]
- 5. This compound | 16264-08-7 [chemicalbook.com]
- 6. darshanpharmaindia.in [darshanpharmaindia.in]
- 7. vibrantpharma.com [vibrantpharma.com]
- 8. japsonline.com [japsonline.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antifungal Activity of Piperazine Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of protocols for evaluating the in vitro antifungal activity of novel piperazine analogs. The methodologies detailed herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.[1][2][3] These protocols are designed to determine the minimum inhibitory concentration (MIC), minimum fungicidal concentration (MFC), and the rate of fungal killing, which are critical parameters in the preclinical development of new antifungal agents.
Core Principles of Antifungal Susceptibility Testing
The primary objective of in vitro antifungal susceptibility testing is to determine the lowest concentration of a drug that inhibits the visible growth of a fungus (MIC) and the lowest concentration that results in fungal death (MFC). These values are fundamental in assessing the potency and potential clinical efficacy of a novel compound. The methods described include broth microdilution for MIC and MFC determination, disk diffusion for preliminary screening, and time-kill assays to understand the pharmacodynamics of the compound.[4]
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the reference standard for quantitative antifungal susceptibility testing.[2][5]
Objective: To determine the lowest concentration of a piperazine analog that inhibits the visible growth of a fungal isolate.
Materials:
-
Piperazine analogs
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
Sterile saline
-
Spectrophotometer
-
Incubator (35°C)
Protocol:
-
Compound Preparation: Dissolve the piperazine analogs in DMSO to create a stock solution (e.g., 10 mg/mL). Further dilute in RPMI 1640 medium to the desired starting concentration.
-
Inoculum Preparation: From a fresh 24-48 hour culture on an appropriate agar plate (e.g., Sabouraud Dextrose Agar), select several well-isolated colonies. Suspend the colonies in sterile saline. Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast). For molds, prepare a spore suspension and adjust the concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the piperazine analogs in RPMI 1640 medium. The typical volume in each well is 100 µL.
-
Inoculation: Dilute the standardized fungal suspension in RPMI 1640 medium and add 100 µL to each well, resulting in a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL for yeast.
-
Controls:
-
Positive Control: Wells containing only RPMI 1640 medium and the fungal inoculum (no test compound).
-
Negative Control: Wells containing only RPMI 1640 medium (no fungi or test compound).
-
Drug Control: A known antifungal agent (e.g., fluconazole, amphotericin B) should be tested in parallel.
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the piperazine analog at which there is no visible growth. For some drug-fungus combinations, a significant reduction in growth (e.g., 50% or 80%) may be used as the endpoint.[6]
Minimum Fungicidal Concentration (MFC) Assay
Objective: To determine the lowest concentration of a piperazine analog that kills 99.9% of the initial fungal inoculum.
Protocol:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from the wells of the MIC plate that show no visible growth (i.e., at and above the MIC).
-
Plating: Spread the aliquot onto a fresh agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubation: Incubate the agar plates at 35°C for 24-48 hours.
-
MFC Determination: The MFC is the lowest concentration of the piperazine analog that results in no more than a few colonies, corresponding to a 99.9% reduction in CFU/mL from the initial inoculum.
Disk Diffusion Assay
This method is a qualitative or semi-quantitative technique for preliminary screening of antifungal activity.[7][8]
Objective: To assess the susceptibility of a fungal isolate to a piperazine analog by measuring the zone of growth inhibition around a drug-impregnated disk.
Materials:
-
Piperazine analogs
-
Blank sterile paper disks
-
Mueller-Hinton agar with 2% glucose and 0.5 µg/ml methylene blue dye[7]
-
Fungal isolates
-
Sterile cotton swabs
Protocol:
-
Disk Preparation: Impregnate sterile paper disks with a known concentration of the piperazine analog solution and allow them to dry.
-
Inoculum Preparation: Prepare a fungal suspension as described for the broth microdilution assay.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the Mueller-Hinton agar plate.
-
Disk Application: Place the impregnated disks on the surface of the inoculated agar. If multiple disks are used, they should be spaced at least 24 mm apart from center to center.[7]
-
Incubation: Incubate the plates at 35°C for 20-24 hours for yeasts.[7]
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
Time-Kill Assay
This assay provides information on the rate and extent of the fungicidal or fungistatic activity of an antifungal agent.[4]
Objective: To determine the rate at which a piperazine analog kills a fungal isolate over time.
Materials:
-
Piperazine analogs
-
RPMI 1640 medium
-
Fungal isolates
-
Sterile test tubes or flasks
-
Shaking incubator
Protocol:
-
Assay Setup: Prepare test tubes or flasks containing RPMI 1640 medium with the desired concentrations of the piperazine analog (e.g., 0x MIC [growth control], 1x MIC, 4x MIC, 16x MIC).
-
Inoculum Preparation: Prepare a standardized fungal inoculum as described previously.
-
Inoculation: Inoculate each tube with the prepared fungal suspension to achieve a final starting inoculum of 1-5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate all tubes at 35°C with agitation.[9] At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), remove a 100 µL aliquot from each tube.[4]
-
Viable Cell Counting: Perform ten-fold serial dilutions of each aliquot in sterile saline. Plate 100 µL of the appropriate dilutions onto agar plates.
-
Incubation and Colony Counting: Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible. Count the number of colonies and calculate the CFU/mL for each time point and concentration.
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration of the piperazine analog. Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the starting inoculum.[4]
Data Presentation
Quantitative data from the antifungal assays should be summarized in clear and structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of Piperazine Analogs against Various Fungal Strains (µg/mL)
| Compound | C. albicans ATCC 90028 | C. krusei ATCC 6258 | C. glabrata ATCC 90030 | A. fumigatus ATCC 204305 |
| MIC | MFC | MIC | MFC | |
| Piperazine Analog 1 | ||||
| Piperazine Analog 2 | ||||
| Piperazine Analog 3 | ||||
| Fluconazole | ||||
| Amphotericin B |
Table 2: Zone of Inhibition Diameters (mm) for Piperazine Analogs
| Compound (Concentration/disk) | C. albicans ATCC 90028 | C. krusei ATCC 6258 | C. glabrata ATCC 90030 |
| Piperazine Analog 1 | |||
| Piperazine Analog 2 | |||
| Piperazine Analog 3 | |||
| Fluconazole (25 µg) | |||
| Voriconazole (1 µg) |
Visualizations
Experimental Workflow and Signaling Pathways
Diagrams created using Graphviz (DOT language) to illustrate key experimental workflows and potential signaling pathways involved in the antifungal activity of piperazine analogs.
Caption: Workflow for assessing the antifungal activity of piperazine analogs.
Many piperazine-azole hybrids have been shown to function by disrupting the ergosterol biosynthetic pathway, a mechanism shared with azole antifungals.[10] This pathway is crucial for maintaining the integrity of the fungal cell membrane.
Caption: Inhibition of the ergosterol biosynthesis pathway by piperazine analogs.
Fungal programmed cell death can be a consequence of antifungal drug action. Apoptosis is a key mechanism of regulated cell death in fungi.[11]
Caption: A simplified signaling pathway for fungal apoptosis induced by antifungal agents.
References
- 1. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 3. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulated Forms of Cell Death in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of Nitrophenylpiperazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitrophenylpiperazine derivatives represent a versatile class of compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor).[1][2] This document provides detailed application notes and standardized protocols for performing molecular docking studies on nitrophenylpiperazine derivatives, facilitating the rational design and optimization of novel therapeutic agents. Applications of these studies include the discovery of inhibitors for enzymes like tyrosinase and the characterization of ligands for various receptors, such as adrenergic and serotonin receptors.[3][4][5]
Data Presentation: Summary of Quantitative Docking Data
The following table summarizes quantitative data from various molecular docking studies on nitrophenylpiperazine and related derivatives, providing a comparative overview of their binding affinities and inhibitory concentrations against different biological targets.
| Compound ID/Series | Target Protein | Docking Score (kcal/mol) | Binding/Free Energy (kcal/mol) | IC50 (µM) | Ki (nM) | Reference |
| 4l (indole moiety) | Tyrosinase | -5.43 | -76.3 (MM-GBSA) | 72.55 | - | [3] |
| 4e | Tyrosinase | -5.20 | -63.2 (MM-GBSA) | - | - | [3] |
| 4b | Tyrosinase | -5.12 | -60.12 (MM-GBSA) | - | - | [3] |
| 4k | Tyrosinase | -5.31 | -75.07 (MM-GBSA) | - | - | [3] |
| 4f | Tyrosinase | -4.36 | -43.4 (MM-GBSA) | - | - | [3] |
| BS230 | DNA-Topo II complex | - | -9.00 | - | - | [6][7] |
| Compound 2a | 5-HT1A Receptor | - | - | - | 0.63 | [8] |
| Compound 2c | 5-HT1A Receptor | - | - | - | 0.12 | [8] |
| Compound 2f | 5-HT1A Receptor | - | - | - | 0.25 | [8] |
| Compound 2g | 5-HT1A Receptor | - | - | - | 0.20 | [8] |
| Compound 2h | 5-HT1A Receptor | - | - | - | 0.31 | [8] |
| Piperazine-pyridazinone Analogues | α1-Adrenergic Receptor | - | - | - | Nanomolar to subnanomolar range | [5] |
| Piperazine-pyridazinone Analogues | 5-HT1A Receptor | - | - | - | Nanomolar range (for several compounds) | [5] |
Experimental Protocols
A generalized protocol for conducting molecular docking studies with nitrophenylpiperazine derivatives is outlined below. This protocol is a composite of methodologies reported in the literature.[1][3][9][10]
Protocol 1: Standard Molecular Docking Workflow
1. Preparation of the Receptor Protein:
- Objective: To prepare the target protein structure for docking.
- Procedure:
- Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
- Remove all non-essential molecules from the PDB file, such as water molecules, co-solvents, and any co-crystallized ligands.[9]
- Add polar hydrogen atoms to the protein structure.
- Assign partial charges (e.g., Kollman charges) to the protein atoms.
- Define the binding site. This can be done by identifying the active site from the co-crystallized ligand's position or through binding site prediction algorithms.[1]
- Generate the grid box, which defines the docking search space, centered on the binding site.[9]
2. Preparation of the Ligand (Nitrophenylpiperazine Derivative):
- Objective: To generate a 3D conformation of the ligand and prepare it for docking.
- Procedure:
- Draw the 2D structure of the nitrophenylpiperazine derivative using chemical drawing software (e.g., ChemDraw, MarvinSketch).
- Convert the 2D structure into a 3D structure.
- Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
- Assign Gasteiger charges to the ligand atoms.
- Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.
3. Molecular Docking Simulation:
- Objective: To predict the binding poses and affinities of the ligand within the receptor's active site.
- Procedure:
- Use a molecular docking program such as AutoDock Vina, Schrödinger Maestro, or GOLD.[2][3]
- Set the prepared protein as the rigid receptor and the prepared ligand as the flexible molecule.
- Execute the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The program will explore different conformations of the ligand within the defined grid box.[2]
- The software will generate multiple binding poses and rank them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[1]
4. Analysis of Docking Results:
- Objective: To analyze the predicted binding modes and interactions.
- Procedure:
- The best-ranked pose (usually the one with the lowest binding energy) is considered the most probable binding mode.[9]
- Visualize the docked complex using molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio).
- Analyze the intermolecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.[3]
- Validate the docking protocol by re-docking the co-crystallized ligand into the active site and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation.[3]
5. Post-Docking Analysis (Optional but Recommended):
- Objective: To refine the binding energy calculation.
- Procedure:
- Perform Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations on the docked complex to obtain a more accurate estimation of the free binding energy.[3]
Mandatory Visualizations
Molecular Docking Workflow
Caption: General workflow of a molecular docking study.
Signaling Pathway Inhibition
Caption: Inhibition of a generic signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Cell Viability Assays of Piperazine Compounds in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine and its derivatives are a significant class of heterocyclic compounds with broad therapeutic potential, notably in oncology.[1] The piperazine ring is a key structural motif in numerous FDA-approved anticancer drugs, valued for its favorable pharmacokinetic properties.[1] Extensive research has demonstrated the ability of various piperazine derivatives to inhibit cancer cell proliferation, trigger apoptosis (programmed cell death), and halt the cell cycle.[1] The anticancer activity of these compounds is often attributed to their modulation of critical signaling pathways that are commonly dysregulated in cancer.[1][2]
These application notes provide detailed protocols for commonly employed in vitro assays to assess the cytotoxic and cytostatic effects of piperazine compounds on cancer cell lines. The included assays measure various indicators of cell health, such as metabolic activity, membrane integrity, and the induction of apoptosis.
Data Presentation: Quantitative Cytotoxicity of Piperazine Derivatives
The efficacy of piperazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. A lower value indicates greater potency.[3] The following tables summarize the in vitro anticancer activity of selected piperazine derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Cancer Type | Incubation Time (h) | IC50/GI50 (µM) | Reference |
| PCC | SNU-475 | Human Liver Cancer | 24 | 6.98 ± 0.11 | [3] |
| SNU-423 | Human Liver Cancer | 24 | 7.76 ± 0.45 | [3] | |
| THLE-3 | Normal Human Liver | 24 | 48.63 ± 0.12 | [3] | |
| Benzothiazole-Piperazine Derivative (1d) | HUH-7 | Hepatocellular Carcinoma | Not Specified | 1.23 | [3] |
| MCF-7 | Breast Cancer | Not Specified | 0.98 | [3] | |
| HCT-116 | Colorectal Cancer | Not Specified | 1.54 | [3] | |
| Vindoline-Piperazine Conjugate (23) | MDA-MB-468 | Breast Cancer | Not Specified | 1.00 | [4] |
| Vindoline-Piperazine Conjugate (25) | HOP-92 | Non-Small Cell Lung Cancer | Not Specified | 1.35 | [4] |
| Unnamed Piperazine Derivative | K562 & other cell lines | Chronic Myeloid Leukemia & Various | Not Specified | 0.06 - 0.16 | [5] |
| Quinolinequinone-Piperazine (QQ1) | ACHN | Renal Cancer | 24 | 1.55 | [6] |
| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine (9) | MCF7 | Breast Cancer | 72 | ~10 | [7] |
| 1-(2-Aryl-2-adamantyl)piperazine (7) | MDA-MB-435 | Melanoma | Not Specified | <10 | [8] |
| (4-(4-(1H-tetrazole-5-yl)benzyl)piperazin-1-yl)(furan-2-yl)methanone (TBFM) | MCF-7 | Breast Cancer | Not Specified | 57.37 | [9] |
| Methyl Piperazine Derivative | A-549 | Human Lung Carcinoma | 48 | Not Specified | [10] |
| HCT-116 | Human Colon Cancer | 48 | Not Specified | [10] | |
| MIAPaCa-2 | Human Pancreatic Carcinoma | 48 | Not Specified | [10] |
Experimental Protocols
A standardized workflow is crucial for the systematic evaluation of piperazine derivatives. This typically involves an initial assessment of cytotoxicity, followed by more in-depth investigations into the mechanisms of cell death and effects on the cell cycle.[1]
Caption: General experimental workflow for evaluating piperazine compounds.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT to purple formazan crystals.[3]
Materials:
-
96-well microplate
-
Cancer cell lines
-
Complete cell culture medium
-
Piperazine derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[3]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[1]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[3]
-
Compound Treatment: The following day, treat the cells with various concentrations of the piperazine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[1][7]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1][3]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently.[1]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[1]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[8] The luminescent signal is proportional to the number of viable cells.[11]
Materials:
-
Opaque-walled 96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Piperazine derivative stock solution
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight at 37°C with 5% CO₂.[8]
-
Compound Treatment: Treat cells with a range of piperazine derivative concentrations, including a vehicle control.
-
Incubation: Incubate for the desired exposure time.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[8]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
-
Luminescence Measurement: Measure luminescence using a luminometer.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released from cells with damaged plasma membranes.[3]
Materials:
-
96-well plate
-
Cancer cell lines
-
Complete cell culture medium
-
Piperazine derivative stock solution
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 3-5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[3]
-
Reaction Mixture Preparation and Incubation: Prepare and add the LDH reaction mixture according to the manufacturer's instructions. Incubate at room temperature, protected from light.[3][7]
-
Stop Reaction: Add the stop solution provided in the kit.[3]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[3]
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in treated wells to that of untreated and maximum LDH release controls.[3]
Protocol 4: Neutral Red Uptake (NRU) Assay
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.[3]
Materials:
-
96-well plate
-
Cancer cell lines
-
Complete cell culture medium
-
Piperazine derivative stock solution
-
Neutral Red solution (e.g., 50 µg/mL)
-
PBS
-
Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)[3]
-
Microplate shaker
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate for the desired exposure time.
-
Neutral Red Incubation: Remove the treatment medium and add 100 µL of pre-warmed medium containing Neutral Red. Incubate for 2-3 hours at 37°C.[3]
-
Washing: Discard the Neutral Red solution and wash the cells with 150 µL of PBS.[3]
-
Destaining: Add 150 µL of destain solution to each well.[3]
-
Shaking: Shake the plate on a microplate shaker for 10 minutes.[3]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Signaling Pathways Modulated by Piperazine Compounds
Piperazine derivatives exert their anticancer effects through various mechanisms, often by targeting multiple signaling pathways crucial for cancer cell survival and proliferation.[2] A novel piperazine derivative has been shown to potently inhibit cancer cell proliferation by targeting several key signaling pathways simultaneously.[1][12]
Caption: PI3K/AKT and Apoptosis pathways modulated by piperazine compounds.
The primary pathways affected include:
-
PI3K/AKT Pathway: This pathway is central to cell growth, proliferation, and survival.[1][2]
-
Src Family Kinases: These non-receptor tyrosine kinases are involved in cell proliferation, motility, and survival.[1]
-
BCR-ABL: This fusion protein is a hallmark of chronic myeloid leukemia and drives cell proliferation.[5]
The inhibition of these pathways ultimately leads to caspase-dependent apoptosis.[1][12] Studies have shown that certain piperazine derivatives can induce both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[2][13] This is evidenced by the activation of key executioner caspases, such as caspase-3, -7, -8, and -9.[2][13] For instance, the piperazine derivative PCC has been shown to enhance the release of mitochondrial cytochrome c, which activates caspase-9, and also increase the activation of caspase-8.[2] Furthermore, some piperazine compounds have been observed to induce cell cycle arrest, for example, at the G1 or G2/M phase.[11][14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. qualitybiological.com [qualitybiological.com]
- 6. The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. OUH - Protocols [ous-research.no]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Nitrophenylpiperazine Derivatives
Welcome to the technical support center for the synthesis of nitrophenylpiperazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis of these important compounds. Here, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), a detailed experimental protocol, and a summary of reaction data to help optimize your synthetic strategies.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of nitrophenylpiperazine derivatives, offering potential causes and actionable solutions.
Question: My reaction to synthesize a nitrophenylpiperazine derivative is resulting in a very low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of nitrophenylpiperazine derivatives are a common issue and can stem from several factors, depending on the synthetic route employed (e.g., Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination). Consider the following troubleshooting steps:
-
Reaction Conditions:
-
Temperature: The reaction temperature is critical. For SNAr reactions, higher temperatures are often required to drive the reaction to completion. However, excessively high temperatures can lead to decomposition of starting materials or products. For Buchwald-Hartwig aminations, the optimal temperature is dependent on the specific catalyst system being used. It is advisable to perform small-scale experiments to screen a range of temperatures and find the optimal condition for your specific substrates.
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times can promote the formation of byproducts, such as N,N'-bis-arylated piperazine.[1]
-
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can lead to unwanted side reactions and the formation of byproducts that complicate purification and reduce yields.
-
Piperazine Stoichiometry: In reactions where piperazine is directly arylated, using an excess of piperazine (typically 1.5 to 2.0 equivalents) can statistically favor the desired mono-arylated product over the bis-arylated byproduct.[1] However, this will necessitate a more rigorous purification to remove the excess piperazine.
-
Base Selection: The choice of base is crucial. For SNAr reactions, a strong base is often needed to facilitate the reaction. For Buchwald-Hartwig aminations, the base plays a key role in the catalytic cycle. If a strong base like sodium tert-butoxide (NaOtBu) causes decomposition, consider switching to a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][3]
-
-
Catalyst System (for Buchwald-Hartwig Amination):
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical for the success of Buchwald-Hartwig amination.[3][4] The choice of ligand can significantly impact the reaction rate and yield. For electron-deficient aryl halides like nitro-substituted ones, a variety of ligands can be effective. It may be necessary to screen different palladium sources and ligands to find the optimal combination for your specific substrates.
-
Question: I am observing a significant amount of the N,N'-bis-arylated piperazine byproduct in my reaction mixture. How can I prevent its formation?
Answer:
The formation of the bis-arylated product is a common selectivity issue in the synthesis of mono-substituted nitrophenylpiperazines. Here are several strategies to minimize this side reaction:
-
Control Stoichiometry: As mentioned previously, using an excess of piperazine relative to the nitrophenyl halide can favor mono-arylation.[1]
-
Slow Addition: Slowly adding the nitrophenyl halide to the reaction mixture containing an excess of piperazine can help maintain a low concentration of the electrophile, thereby reducing the probability of a second arylation event.[1]
-
Use of a Protecting Group: The most reliable method to ensure mono-arylation is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group protects one of the nitrogen atoms from reacting. After the arylation reaction is complete, the Boc group can be readily removed under acidic conditions to yield the desired mono-substituted product.[1][2]
Question: The purification of my nitrophenylpiperazine derivative is proving to be very difficult. What purification strategies are most effective?
Answer:
Purification of nitrophenylpiperazine derivatives can be challenging due to the basicity of the piperazine nitrogen and the potential for closely related impurities. Here are some effective purification techniques:
-
Crystallization: This is often the most effective method for obtaining highly pure nitrophenylpiperazine derivatives. Experiment with a variety of solvent systems to find conditions where your product has high solubility at elevated temperatures but poor solubility at room temperature or below. Recrystallization from solvents like ethanol can be effective.[5][6]
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A solvent system of hexane and ethyl acetate is often effective for separating pyrazine derivatives.[7] It's important to choose an appropriate eluent system that provides good separation between your product and any impurities. The basic nature of the piperazine moiety can sometimes lead to tailing on silica gel. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (e.g., 1%), to the eluent.
-
Acid-Base Extraction: The basic nitrogen atom of the piperazine ring allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid solution (e.g., 1M HCl). The protonated piperazine derivative will move into the aqueous layer, while non-basic impurities will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the product, which can then be extracted back into an organic solvent. This method is particularly useful for removing non-basic impurities.
Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting common issues in the synthesis of nitrophenylpiperazine derivatives.
Caption: Troubleshooting workflow for nitrophenylpiperazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare nitrophenylpiperazine derivatives?
The two most common methods for synthesizing nitrophenylpiperazine derivatives are:
-
Nucleophilic Aromatic Substitution (SNAr): This is a classical method where a piperazine derivative acts as a nucleophile and displaces a leaving group (typically a halide) on an aromatic ring that is activated by an electron-withdrawing group, such as a nitro group.[8][9][10][11][12] The nitro group in the ortho or para position to the leaving group is essential for activating the ring towards nucleophilic attack.[8][11]
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an amine (piperazine) and an aryl halide (nitrophenyl halide).[4][13][14][15] This method is often milder and has a broader substrate scope compared to traditional SNAr reactions.[4]
Q2: Why is the nitro group important in the synthesis of nitrophenylpiperazine derivatives via SNAr?
The nitro group is a strong electron-withdrawing group. When positioned ortho or para to the leaving group on the aromatic ring, it stabilizes the negative charge of the intermediate (Meisenheimer complex) formed during the nucleophilic attack through resonance.[8][9][10][11] This stabilization lowers the activation energy of the reaction, making the nucleophilic aromatic substitution feasible.[10][11]
Q3: Can I use other electron-withdrawing groups besides the nitro group to activate the aromatic ring for SNAr with piperazine?
Yes, other strong electron-withdrawing groups such as cyano (-CN) or carbonyl groups (e.g., in ketones or esters) can also activate an aromatic ring towards nucleophilic aromatic substitution, although the nitro group is one of the most effective and commonly used activators.[12]
Q4: Are there any safety precautions I should be aware of when synthesizing nitrophenylpiperazine derivatives?
Yes, several safety precautions should be taken:
-
Many of the starting materials, such as nitrophenyl halides and piperazine derivatives, can be toxic or irritants. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Some reactions may be run under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or moisture.
-
Be aware of the potential for runaway reactions, especially when working on a larger scale.
Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)piperazine
This protocol is a representative example of a nucleophilic aromatic substitution reaction to synthesize a nitrophenylpiperazine derivative.
Materials:
-
Piperazine
-
1-Chloro-4-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chloro-4-nitrobenzene (1.0 eq) in DMF.
-
To this solution, add piperazine (2.0 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with deionized water, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 1-(4-nitrophenyl)piperazine.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the synthesis of nitrophenylpiperazine derivatives from the literature.
| Aryl Halide | Amine | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluoronitrobenzene | DABCO/Benzoic acid derivatives | Cs₂CO₃ | DMF | 80 | 4 | 75-88 | [16] |
| p-Chloronitrobenzene | 1-(4-methoxyphenyl)piperazine | K₂CO₃, [TBAI] | DMSO | Not specified | Not specified | 74.4 | [5] |
| p-Nitrobenzyl chloride | p-Methoxyphenylpiperazine dihydrochloride | Triethylamine | Ethylene glycol | 80 | 1 | 81 | [6] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. prepchem.com [prepchem.com]
- 7. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. organicchemistryguide.com [organicchemistryguide.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. research.rug.nl [research.rug.nl]
- 16. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
improving yield and purity in the acetylation of 4-(4-nitrophenyl)piperazine
Welcome to the technical support center for the acetylation of 4-(4-nitrophenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yield and product purity.
Troubleshooting Guide
This guide addresses common issues encountered during the acetylation of 4-(4-nitrophenyl)piperazine, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction | - Increase reaction time: Monitor the reaction progress using TLC or HPLC to ensure the starting material is fully consumed. - Increase temperature: Gently heat the reaction mixture. For instance, refluxing in a suitable solvent can improve the reaction rate. - Use a catalyst: Consider adding a catalytic amount of a Lewis acid or a base like pyridine or DMAP to accelerate the reaction. |
| Suboptimal stoichiometry | - Adjust reagent ratio: While a 1:1 molar ratio of 4-(4-nitrophenyl)piperazine to acetylating agent is theoretical, a slight excess (1.1-1.2 equivalents) of the acetylating agent can drive the reaction to completion. | |
| Product loss during workup | - Optimize extraction: Ensure the pH of the aqueous layer is appropriately adjusted to maximize the partitioning of the product into the organic phase. - Minimize transfers: Reduce the number of vessel-to-vessel transfers to avoid mechanical losses. | |
| Low Product Purity | Presence of unreacted starting material | - Improve reaction completion: Refer to the solutions for "Low Product Yield". - Effective purification: Utilize recrystallization or column chromatography to separate the product from the starting material. |
| Formation of di-acetylated byproduct | - Control stoichiometry: Use a molar ratio close to 1:1 for the piperazine and acetylating agent. Avoid a large excess of the acetylating agent. - Control reaction temperature: Lowering the reaction temperature can sometimes reduce the rate of the second acetylation. | |
| Presence of residual acetic acid or anhydride | - Aqueous workup: Wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to neutralize and remove acidic impurities. | |
| Reaction Not Progressing | Inactive acetylating agent | - Use fresh reagent: Acetic anhydride can hydrolyze over time. Use a fresh bottle or distill it before use. |
| Low reactivity of the starting material | - Activate the amine: The presence of a base can deprotonate the secondary amine of the piperazine, increasing its nucleophilicity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common acetylating agent for this reaction?
A1: Acetic anhydride is the most commonly used acetylating agent for the N-acetylation of piperazines due to its reactivity and availability. Acetyl chloride can also be used, but it is more reactive and may require more stringent control of reaction conditions to avoid side reactions.
Q2: What is a common side reaction in the acetylation of 4-(4-nitrophenyl)piperazine?
A2: A common side reaction is the di-acetylation of the piperazine ring, forming a quaternary ammonium salt. This is more likely to occur if a significant excess of the acetylating agent is used or if the reaction is carried out at high temperatures for an extended period.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable solvent system (e.g., ethyl acetate/hexane mixture) to separate the starting material, the product, and any byproducts. The spots can be visualized under UV light. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What is the best method for purifying the final product, 1-acetyl-4-(4-nitrophenyl)piperazine?
A4: Recrystallization is a highly effective method for purifying solid this compound. A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to try include ethanol, isopropanol, or a mixture of ethanol and water. Column chromatography can also be used for purification, especially for removing closely related impurities.
Q5: What is the role of a base in this reaction?
A5: A base, such as triethylamine or pyridine, can serve two primary roles. Firstly, it can act as a scavenger for the acidic byproduct (acetic acid) formed during the reaction with acetic anhydride, driving the equilibrium towards the product. Secondly, it can deprotonate the secondary amine of the piperazine, increasing its nucleophilicity and accelerating the rate of the acetylation reaction.
Experimental Protocols
General Protocol for Acetylation of 4-(4-nitrophenyl)piperazine
This protocol provides a general starting point for the acetylation reaction. Optimization of specific parameters may be required to achieve the desired yield and purity.
Materials:
-
4-(4-nitrophenyl)piperazine
-
Acetic anhydride
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate and hexane (for TLC)
Procedure:
-
Dissolve 4-(4-nitrophenyl)piperazine (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.2 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench it by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Experimental Workflow
Caption: Workflow for the acetylation of 4-(4-nitrophenyl)piperazine.
Troubleshooting Logic
Caption: Logic diagram for troubleshooting low reaction yield.
Technical Support Center: Troubleshooting Insolubility of Piperazine Derivatives in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor solubility of piperazine derivatives in biological assays.
Troubleshooting Guide
Issue: My piperazine derivative precipitated out of solution upon dilution into my aqueous assay buffer.
This is a common issue known as "solvent shock," which occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where it is less soluble.
Answer:
Here is a stepwise approach to troubleshoot and prevent precipitation:
-
Determine the Kinetic Solubility: First, assess the kinetic solubility of your compound in your specific assay buffer. This will help you identify the concentration threshold at which precipitation occurs under your experimental conditions.
-
Optimize Co-solvent Concentration: Ensure the final concentration of your organic co-solvent (e.g., DMSO) is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and may still not prevent precipitation.
-
Employ Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. First, dilute the stock solution into an intermediate solvent (e.g., a 1:1 mixture of DMSO and your assay buffer) before the final dilution into the assay buffer. This gradual change in solvent polarity can prevent the compound from crashing out of solution.[1]
-
pH Adjustment: Since the piperazine moiety is basic, its solubility is often pH-dependent.[2][3] Lowering the pH of your assay buffer can increase the ionization of the piperazine nitrogens, thereby enhancing aqueous solubility.[2] It is recommended to adjust the pH to at least two units below the pKa of the piperazine group.[3]
-
Pre-warm Aqueous Solutions: If your experiment is conducted at a specific temperature (e.g., 37°C), pre-warm your aqueous buffer to that temperature before adding the compound. Temperature shifts can negatively affect solubility.[4]
-
Increase Mixing Energy: Upon dilution, ensure rapid and thorough mixing by vortexing or repeated pipetting. This can help to keep the compound in solution for a longer period.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of my piperazine derivative?
A1: The solubility of piperazine derivatives is influenced by their physicochemical properties. The piperazine ring itself is basic, and its protonation state, which is dependent on the pH of the solution, plays a significant role in its aqueous solubility.[2][3] Additionally, the lipophilicity (LogP) of the entire molecule, determined by its various substituents, is a key factor. Highly lipophilic compounds tend to have lower aqueous solubility.[3]
Q2: Which organic co-solvents are recommended for preparing stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used co-solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro assays.[2][3] Other options include ethanol, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[3] It is crucial to keep the final concentration of the co-solvent in the assay low (typically <0.5-1%) to avoid cellular toxicity.[2][3]
Q3: How can I quantitatively assess the solubility of my compound?
A3: The "shake-flask" method is the gold standard for determining the thermodynamic or equilibrium solubility of a compound.[5] This involves adding an excess amount of the solid compound to a known volume of the solvent, shaking it at a constant temperature until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the filtered supernatant, often by HPLC.[2] For a quicker assessment of kinetic solubility, you can use methods like nephelometry (light scattering) or visual inspection of serial dilutions for turbidity.[1]
Q4: I've tried adjusting pH and using co-solvents, but my compound is still not soluble enough. What are my next options?
A4: If basic troubleshooting steps are insufficient, you can explore more advanced formulation strategies:
-
Salt Formation: Converting the piperazine derivative (a free base) into a salt by reacting it with an acid (e.g., hydrochloride, mesylate, sulfate) is a highly effective method to significantly enhance aqueous solubility.[2]
-
Use of Excipients:
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate poorly soluble drugs, forming inclusion complexes that have improved aqueous solubility.[2]
-
Detergents: Non-ionic detergents like Triton X-100 or Tween-20 at very low concentrations (0.001% to 0.01%) can help solubilize compounds, but you must first confirm they do not interfere with your assay.[1]
-
-
Nanosuspension: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[2]
-
Prodrug Approach: A less active, more soluble version of the compound (a prodrug) can be synthesized, which then converts to the active form under physiological conditions.[2]
Data Presentation: Solubility of Piperazine Derivatives
The following tables provide quantitative data on the solubility of several well-known piperazine derivatives in various solvents and conditions.
| Table 1: Solubility of Piperazine Derivatives in Common Organic Solvents | | :--- | :--- | :--- | :--- | | Compound | Solvent | Approximate Solubility | Reference | | Olanzapine | Ethanol | ~1 mg/mL |[4] | | | DMSO | ~16 mg/mL |[4] | | | Dimethylformamide (DMF) | ~20 mg/mL |[4] | | Clozapine | Ethanol | ~5 mg/mL |[2] | | | DMSO | ~12.5 mg/mL |[2] | | | | ~4.8 mg/mL |[6] | | | Methanol | ~10 mg/mL |[6] | | Trazodone HCl | Methanol | 25 mg/mL |[1][7][8] |
| Table 2: Aqueous and Buffered Solubility of Piperazine Derivatives | | :--- | :--- | :--- | :--- | | Compound | Solvent/Buffer | Approximate Solubility | Reference | | Olanzapine | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |[4] | | Clozapine | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |[2] | | | 0.1 N HCl | 30 mg/mL |[6] | | Trazodone HCl | Water (with heating) | 50 mg/mL |[7][8] | | | 0.1 N HCl | 7.4 mg/mL |[1][8] | | Ziprasidone (free base) | Water | ~0.5 µg/mL |[9] | | Ziprasidone HCl | Water | ~210 µg/mL |[9] |
| Table 3: Effect of Cyclodextrins on Piperazine Derivative Solubility | | :--- | :--- | :--- | :--- | | Compound | Excipient | Approximate Solubility | Reference | | Trazodone HCl | 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin | 23.3 mg/mL |[1] | | Olanzapine | Microspheres with β-cyclodextrin (1:3 w/w) | Ten-fold increase compared to pure drug |[10] |
Experimental Protocols & Visualizations
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines the standard procedure for measuring the equilibrium solubility of a piperazine derivative.
Methodology:
-
Preparation: Add an excess amount of the solid piperazine derivative to a glass vial containing a known volume of the desired solvent (e.g., water, buffer).
-
Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Shake for 24-48 hours to ensure the solution reaches equilibrium.
-
Phase Separation: After incubation, allow the undissolved solid to settle. Centrifuge the vial to further separate the solid from the supernatant.
-
Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Reporting: Express the solubility in units such as mg/mL or µM.
Troubleshooting Workflow for Insolubility Issues
The following diagram illustrates a logical workflow for troubleshooting insolubility problems with piperazine derivatives in biological assays.
References
- 1. ≥99% (HPLC), serotonin receptor agonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. impactfactor.org [impactfactor.org]
- 8. Trazodone Hydrochloride - LKT Labs [lktlabs.com]
- 9. The Improvement of the Dissolution Rate of Ziprasidone Free Base from Solid Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
Technical Support Center: Optimizing N-Acetylation of Piperazines
Welcome to the technical support center for the N-acetylation of piperazines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for N-acetylation of piperazines?
The most common and readily accessible reagents for N-acetylation are acetic anhydride and acetyl chloride.[1] Acetonitrile can also be used as a safer and greener alternative in the presence of a catalyst like alumina.[1][2] Other methods include using ethyl acetate or butyl acetate with a catalytic amount of acetic acid.[3]
Q2: How can I achieve selective mono-N-acetylation of piperazine?
Selective mono-acetylation is a significant challenge due to the two reactive nitrogen atoms in the piperazine ring. Key strategies to favor mono-acetylation include:
-
Use of a Protecting Group: This is the most reliable method. One nitrogen is temporarily blocked with a protecting group, such as a tert-butyloxycarbonyl (Boc) group. The acetylation is then performed on the free nitrogen, followed by deprotection.[4][5]
-
Control of Stoichiometry: Using an excess of piperazine relative to the acetylating agent can statistically favor the mono-acetylated product.[4][5]
-
Slow Addition: Adding the acetylating agent dropwise to the piperazine solution helps maintain a low concentration of the electrophile, reducing the likelihood of a second acetylation.[4]
-
In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid (e.g., acetic acid or HCl) forms a mono-salt, deactivating one nitrogen and directing acetylation to the other.[5][6]
Q3: What are common side reactions during N-acetylation of piperazines and how can they be minimized?
Q4: I am having difficulty purifying my N-acetylated piperazine derivative. What are some common purification strategies?
Purification can be challenging due to the water solubility of the product and unreacted piperazine.
-
Extraction: After quenching the reaction, if the product remains in the aqueous phase, the pH should be adjusted to be basic (pH 9.5-12) with a base like sodium carbonate or sodium hydroxide. This deprotonates the piperazine nitrogen, making the product more soluble in organic solvents like dichloromethane or chloroform for extraction.[4]
-
Crystallization: 1-Acetylpiperazine can be purified by recrystallization from 40% aqueous ethanol or from an ethanol/ether mixture.[9]
-
Column Chromatography: Silica gel chromatography can be used to separate the mono-acetylated product from the di-acetylated byproduct and other impurities.[10][11]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction. | - Monitor the reaction progress using TLC or LC-MS to ensure completion.[4] - Increase the reaction temperature if the reaction is sluggish, but be mindful of potential side reactions. - Ensure all reagents are fully dissolved; consider switching to a more suitable solvent like DMF if solubility is an issue.[4] |
| Poor quality of reagents. | - Use fresh, anhydrous reagents and solvents, especially when using moisture-sensitive acetylating agents like acetyl chloride. | |
| Ineffective base. | - When using acetyl chloride, a base such as pyridine or triethylamine is necessary to neutralize the HCl byproduct and drive the reaction forward.[7][8] Ensure at least stoichiometric amounts of the base are used. | |
| Formation of Di-acetylated Byproduct | Incorrect stoichiometry. | - Use an excess of piperazine relative to the acetylating agent (e.g., 3:1 to 10:1 ratio).[5] |
| Rapid addition of acetylating agent. | - Add the acetylating agent slowly and dropwise to the reaction mixture to maintain a low concentration of the electrophile.[4] | |
| Reaction Stalls (Incomplete Conversion) | Reversible reaction equilibrium. | - Ensure the acidic byproduct (e.g., HCl or acetic acid) is effectively neutralized by using a sufficient amount of a suitable base.[4][8] |
| Poor solubility of reagents. | - Change to a more polar aprotic solvent like DMF to ensure all reagents are dissolved.[4] | |
| Product is Difficult to Extract from Aqueous Layer | The product is protonated and water-soluble. | - After quenching the reaction, basify the aqueous layer to a pH of 9.5-12 with a base like sodium carbonate or sodium hydroxide to deprotonate the piperazine nitrogen, increasing its solubility in organic solvents.[4] |
Experimental Protocols
Protocol 1: General N-Acetylation using Acetic Anhydride
This protocol describes a general procedure for the mono-N-acetylation of piperazine using acetic anhydride.
Materials:
-
Piperazine
-
Acetic Anhydride
-
Dichloromethane (DCM) or other suitable solvent
-
Sodium bicarbonate solution (saturated)
Procedure:
-
Dissolve piperazine in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of acetic anhydride (0.8 to 1.0 equivalents for mono-acetylation) in DCM to the piperazine solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[9]
Protocol 2: Selective Mono-N-Acetylation using a Boc-Protecting Group
This protocol outlines the synthesis of a mono-N-acetylated piperazine via a Boc-protected intermediate.
Step 1: Boc-Protection of Piperazine [5]
-
Dissolve piperazine (2.0 eq) in dichloromethane (DCM).
-
Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.
-
Stir the reaction for 20-24 hours.
-
Evaporate the solvent and purify 1-Boc-piperazine by column chromatography or extraction.
Step 2: N-Acetylation of 1-Boc-piperazine [5]
-
Dissolve 1-Boc-piperazine (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Add acetyl chloride (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup and purify the N-acetyl-N'-Boc-piperazine.
Step 3: Deprotection of the Boc Group [5]
-
Dissolve the purified product in DCM.
-
Add an excess of trifluoroacetic acid (TFA) at 0 °C.
-
Stir at room temperature for 1-2 hours.
-
Neutralize with a base and extract the final mono-acetylated piperazine product.
Visualizations
References
- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. JP2001106676A - Method for producing N-acetylhomopiperazines - Google Patents [patents.google.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 9. 1-Acetylpiperazine | 13889-98-0 [chemicalbook.com]
- 10. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
Technical Support Center: Synthesis of 1-Acetyl-4-(4-nitrophenyl)piperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis of 1-Acetyl-4-(4-nitrophenyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The two primary side reactions of concern are the hydrolysis of the acetylating agent (acetic anhydride) and the di-acetylation of the piperazine ring, leading to the formation of 1,4-diacetylpiperazine derivatives.
Q2: How can I minimize the di-acetylation of the piperazine nitrogen?
A2: To favor mono-acetylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the starting material, 1-(4-nitrophenyl)piperazine, relative to acetic anhydride can help minimize the formation of the di-acetylated product. Additionally, controlling the reaction temperature and reaction time is important.
Q3: What is the role of the base in this reaction, and which one should I choose?
A3: A base is used to neutralize the acetic acid byproduct formed during the acetylation reaction. Common bases for this purpose include potassium carbonate or triethylamine. The choice of base can influence the reaction rate and should be added portion-wise to control the reaction's exothermicity.
Q4: My reaction yield is consistently low. What are the potential causes?
A4: Low yields can stem from several factors. The most common include incomplete reaction, degradation of starting material or product, and product loss during workup and purification. Hydrolysis of acetic anhydride before it can react with the piperazine is a frequent cause of incomplete reactions. Ensuring anhydrous reaction conditions is critical.
Q5: What analytical techniques are recommended for monitoring the reaction progress and assessing the purity of the final product?
A5: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress by observing the disappearance of the starting material and the appearance of the product. For purity assessment and characterization of the final product, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are highly recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive acetic anhydride due to hydrolysis. | Use fresh, anhydrous acetic anhydride. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. For this specific synthesis, a temperature range of 0°C to room temperature is typically employed. | |
| Presence of a Significant Amount of Di-acetylated Side Product | Excess of acetic anhydride. | Carefully control the stoichiometry. Use a molar ratio of 1-(4-nitrophenyl)piperazine to acetic anhydride of approximately 1:1.05 to 1:1.1. |
| High reaction temperature or prolonged reaction time. | Perform the reaction at a lower temperature (e.g., 0°C) and monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed. | |
| Product is Difficult to Purify | Presence of unreacted starting material and di-acetylated impurity. | Optimize the reaction conditions to maximize the formation of the desired product. Column chromatography is an effective method for purification. A solvent system such as ethyl acetate/hexane can be used. |
| Formation of acetic acid salts. | During the workup, ensure proper neutralization and washing steps to remove any remaining acetic acid and base. | |
| Inconsistent Reaction Results | Variability in the quality of reagents or solvents. | Use high-purity, anhydrous reagents and solvents for each reaction. |
| Inconsistent reaction setup and conditions. | Standardize the experimental protocol, including reaction time, temperature, and stirring speed, to ensure reproducibility. |
Experimental Protocol: Synthesis of this compound
This protocol details a general method for the synthesis of this compound.
Materials:
-
1-(4-nitrophenyl)piperazine
-
Acetic anhydride (anhydrous)
-
Potassium carbonate (anhydrous) or Triethylamine
-
Dichloromethane (DCM, anhydrous) or 1,4-Dioxane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (for chromatography)
-
Hexane (for chromatography)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-(4-nitrophenyl)piperazine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.
-
Addition of Base: To the cooled solution, add anhydrous potassium carbonate (1.5 equivalents) or triethylamine (1.2 equivalents) portion-wise while stirring.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (1.05 equivalents) dropwise to the reaction mixture using a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is complete when the starting material spot is no longer visible.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and add more dichloromethane if necessary.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and HPLC analysis.
Quantitative Data Summary
The following table provides representative data for the synthesis of this compound under optimized conditions. Please note that actual results may vary depending on the specific experimental setup and conditions.
| Parameter | Value |
| Reactant Ratio (Piperazine:Anhydride) | 1 : 1.05 |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 3 - 5 hours |
| Typical Yield | 85 - 95% |
| Purity (by HPLC) | >98% |
| Major Side Product (Di-acetylated) | < 2% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
stability issues of nitrophenyl compounds in long-term storage
Welcome to the Technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues of nitrophenyl compounds in long-term storage and during experimental use.
Troubleshooting Guides
This section addresses specific issues you may encounter with the stability of nitrophenyl compounds.
Issue 1: Inconsistent or reduced compound activity in biological assays over time.
-
Potential Cause: Degradation of the nitrophenyl compound in stock solutions or during the experiment. Nitrophenyl compounds can be susceptible to hydrolysis, oxidation, and photodegradation.[1] The presence of cellular components, like enzymes, can also lead to metabolic degradation.[2]
-
Recommended Action:
-
Confirm Compound Integrity: Before use, and periodically for long-term studies, verify the purity and concentration of your stock solution using a suitable analytical method like HPLC-UV.[3][4]
-
Use Freshly Prepared Solutions: Whenever possible, prepare fresh dilutions from a concentrated stock solution immediately before your experiment.[3]
-
Optimize Storage of Stock Solutions: Store stock solutions in small, single-use aliquots at -20°C or -80°C in tightly sealed, light-protecting vials to minimize freeze-thaw cycles and exposure to light and air.[3][5]
-
Assess Stability in Assay Media: Perform a stability study of your compound in the specific assay medium under the experimental conditions (e.g., temperature, CO2) to understand its stability over the course of your experiment.
-
Issue 2: Visible changes in the solid compound (e.g., color change, clumping).
-
Potential Cause: Degradation of the solid compound due to improper storage conditions, such as exposure to light, moisture, or elevated temperatures.[6][7] Some multi-nitro compounds can become shock-sensitive when they dry out from their stabilizing solution.[8]
-
Recommended Action:
-
Verify Storage Conditions: Ensure the solid compound is stored in a cool, dry, and dark place as recommended by the supplier.[6][9] A desiccator can help control humidity.
-
Inspect Container Seal: Check that the container is tightly sealed to prevent moisture and air ingress.
-
Purity Analysis: If degradation is suspected, re-characterize the compound using appropriate analytical techniques (e.g., HPLC, NMR, mass spectrometry) before use.
-
Issue 3: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Potential Cause: Formation of degradation products. Common degradation pathways for nitrophenyl compounds include:
-
Hydrolysis: Cleavage of ester or ether linkages, if present.
-
Photodegradation: Light-induced reactions, particularly from UV exposure.[4][10]
-
Oxidation: Reaction with atmospheric oxygen.[5]
-
Reduction of the nitro group: Conversion of the nitro group to an amino group, especially under biological conditions.[2]
-
-
Recommended Action:
-
Characterize Degradants: If possible, use mass spectrometry (LC-MS) to identify the degradation products. This can provide insights into the degradation pathway.
-
Perform Forced Degradation Studies: To proactively identify potential degradants, conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light).[1][5] This will help in developing a stability-indicating analytical method.
-
Quantitative Stability Data Summary
The stability of nitrophenyl compounds is highly dependent on their specific structure and the storage conditions. The following table provides an illustrative summary of stability data for a generic nitrophenyl compound. Note: These values are for illustrative purposes and actual degradation rates should be determined experimentally.
| Storage Condition (Solid State) | Parameter | Value | Reference |
| 2-8°C, Dry, Dark | Shelf-life | > 2 years (typical) | General guidance from SDS[6][11] |
| 25°C / 60% RH, Dark | Degradation | < 5% after 12 months | Based on accelerated stability principles[10] |
| 40°C / 75% RH, Dark | Degradation | 5-15% after 6 months | Accelerated stability testing conditions[10] |
| Exposure to UV/Visible Light | Degradation | Significant photolysis can occur. Half-life can range from days to weeks in aqueous solutions. | [4] |
| Storage Condition (Solution) | Solvent | Concentration | Stability | Reference |
| -20°C, Dark, Aliquoted | DMSO | 10 mM | Generally stable for months, but periodic checks are recommended. | [3] |
| Room Temperature, Light | Aqueous Buffer (neutral pH) | 1 mM | Prone to photodegradation and potential hydrolysis. | [4][9] |
Experimental Protocols
Protocol 1: Stability Assessment of a Nitrophenyl Compound in Solution
Objective: To determine the stability of a nitrophenyl compound in a specific solvent or experimental medium over time.
Methodology:
-
Preparation of Stock Solution: Accurately prepare a stock solution of the nitrophenyl compound in the desired solvent (e.g., DMSO, ethanol, or aqueous buffer) at a known concentration.
-
Incubation: Aliquot the solution into multiple vials and store them under the desired experimental conditions (e.g., specific temperature and light exposure).
-
Time Points: At predefined time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly for longer studies), retrieve an aliquot for analysis.
-
Sample Analysis:
-
Dilute the aliquot to a suitable concentration for analysis.
-
Analyze the sample using a validated stability-indicating HPLC-UV method. A typical method for nitrophenols might use a C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric or formic acid for better peak shape).[6][12][13] Detection is typically performed at the λmax of the nitrophenyl compound.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (time 0).
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics and calculate the half-life (t½) of the compound under the tested conditions.
-
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and establish degradation pathways for a nitrophenyl compound.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[1]
-
Stress Conditions: Expose the compound to the following stress conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and store at room temperature, protected from light, for 24 hours.[14]
-
Thermal Degradation (Solution): Incubate the stock solution at an elevated temperature (e.g., 60-80°C) for a specified period.
-
Thermal Degradation (Solid): Store the solid compound at an elevated temperature (e.g., 105°C or at a temperature below its melting point) for a specified period.[14]
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines). Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze the stressed samples and a control sample (unexposed) by a stability-indicating HPLC-UV/DAD or LC-MS method to separate the parent compound from any degradation products.
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control to identify new peaks corresponding to degradation products.
-
If using LC-MS, analyze the mass spectra of the new peaks to propose structures for the degradation products.
-
Determine the percentage of degradation under each stress condition. Aim for 10-30% degradation to ensure that the degradation products are detectable without being secondary degradation products from over-stressing.[14]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid nitrophenyl compounds?
A1: For long-term stability, solid nitrophenyl compounds should be stored in a cool, dry, and dark environment.[6] Recommended storage is typically at 2-8°C in a tightly sealed container to protect from moisture and light.[5] For sensitive compounds, storage in a desiccator is advisable.
Q2: My nitrophenyl compound is yellow. Does a change in color intensity indicate degradation?
A2: Not necessarily on its own, but it can be an indicator. Many nitrophenyl compounds are inherently yellow. A significant change in color, especially darkening, upon storage could suggest degradation or the formation of impurities. It is best to confirm the purity of the compound by an analytical method like HPLC if you observe a noticeable color change.
Q3: How stable are nitrophenyl compounds in common organic solvents like DMSO and ethanol?
A3: Stock solutions in anhydrous DMSO are generally stable for several months when stored in aliquots at -20°C or -80°C and protected from light.[3] However, DMSO is hygroscopic, and absorbed water can lead to hydrolysis of sensitive compounds over time.[3] Stability in ethanol is generally good, but ethanol can contain trace amounts of water and is more volatile, which can lead to an increase in the concentration of the stock solution over time if not stored properly.[15] For critical experiments, it is always recommended to use freshly prepared solutions or to periodically check the purity of stored stock solutions.[3]
Q4: Can I predict the shelf-life of my nitrophenyl compound at room temperature based on high-temperature stability data?
A4: Yes, this can be estimated using the Arrhenius equation, which relates the rate of degradation to temperature.[1][13] By determining the degradation rate constants at several elevated temperatures (accelerated stability testing), you can create an Arrhenius plot (ln(k) vs. 1/T) and extrapolate to estimate the degradation rate and thus the shelf-life at a lower temperature, such as room temperature.[14]
Q5: What are the primary degradation pathways for nitrophenyl compounds?
A5: The most common degradation pathways are:
-
Photodegradation: The nitroaromatic system can absorb UV and visible light, leading to chemical reactions.[4][10]
-
Hydrolysis: If the compound contains hydrolyzable functional groups (e.g., esters, amides), it can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions.
-
Oxidation: The aromatic ring or other functional groups can be susceptible to oxidation.[5]
-
Reduction: The nitro group can be reduced to nitroso, hydroxylamino, and ultimately amino groups. This is a common metabolic pathway in biological systems.[2]
Visualizations
References
- 1. Using the Arrhenius Equation to Predict Drug Shelf Life – StabilityStudies.in [stabilitystudies.in]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. fishersci.com [fishersci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. advanses.com [advanses.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Technical Support Center: Ensuring Reproducibility in MIC/MBC Assays for Piperazine Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and standardizing Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays for piperazine-containing compounds. Poor reproducibility in these assays can hinder the accurate evaluation of novel antimicrobial candidates. By addressing common pitfalls and offering detailed protocols, this guide aims to enhance the reliability and consistency of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My MIC values for the same piperazine compound are inconsistent across experiments. What are the most common causes?
A1: Inconsistent MIC values are a frequent challenge and can stem from several factors. The most common culprits include variability in the inoculum size, the composition and pH of the growth media, and incubation conditions.[1][2] Even minor deviations in these parameters can significantly impact bacterial growth and, consequently, the apparent activity of the antimicrobial agent.[1] It is also crucial to ensure the consistent preparation of media and reagents.
Q2: I've noticed precipitation in the wells of my microtiter plate after adding my piperazine derivative. How does this affect my results and how can I prevent it?
A2: Precipitation of a test compound is a significant source of error in MIC assays. When a compound precipitates, its effective concentration in the solution is reduced, leading to an overestimation of the MIC.[3] While piperazine itself is highly soluble in water[4], some derivatives may have lower solubility, especially at higher concentrations in complex microbiological media like Mueller-Hinton Broth (MHB).[3][5]
To address this, consider the following:
-
Use a Co-solvent: For compounds with poor aqueous solubility, dissolving them in a small amount of dimethyl sulfoxide (DMSO) before preparing the serial dilutions in broth can be effective.[6][7] It is essential to run a control with the same concentration of DMSO to ensure it does not inhibit bacterial growth on its own.[6]
-
Visually Inspect Plates: Always visually inspect your plates for any signs of precipitation before and after incubation.
Q3: Could the pH of the Mueller-Hinton Broth (MHB) affect the activity of my piperazine compound?
A3: Yes, the pH of the assay medium can significantly influence the activity of certain antimicrobial agents. Piperazine and its derivatives are basic compounds, and their degree of ionization can change with pH.[8] This can, in turn, affect their interaction with bacterial targets. The recommended pH for MHB is between 7.2 and 7.4.[9] Deviations outside this range can alter the potency of some drugs.
Q4: How critical is the inoculum density, and how can I ensure it's consistent?
A4: The inoculum density is one of the most critical factors influencing MIC and MBC results.[1] Too high an inoculum can overwhelm the antimicrobial agent, leading to falsely high MIC values, while too low an inoculum can result in falsely low values. The standard recommended final inoculum concentration for broth microdilution is approximately 5 × 10⁵ CFU/mL.[10][11]
To ensure consistency:
-
Standardize with a 0.5 McFarland Standard: Adjust the turbidity of your bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL.[10]
-
Perform Colony Counts: Periodically perform colony counts on your inoculum to verify that your preparation method consistently yields the target concentration.[11]
Q5: What is the difference between MIC and MBC, and why is the MBC important?
A5: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[1][10] The Minimum Bactericidal Concentration (MBC) is the lowest concentration that kills 99.9% of the initial bacterial inoculum.[10][12] While the MIC indicates bacteriostatic activity (inhibiting growth), the MBC demonstrates bactericidal activity (killing the bacteria).[10] This distinction is crucial, especially for treating serious infections or in immunocompromised patients where a bactericidal effect is often preferred.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during MIC/MBC assays with piperazine compounds.
| Observed Problem | Potential Causes | Recommended Solutions |
| Inconsistent MIC values between replicates or experiments | 1. Inoculum size variability.[1] 2. Inconsistent media preparation (e.g., pH, cation concentration).[2] 3. Variation in incubation time or temperature.[1] 4. Pipetting errors during serial dilutions. | 1. Strictly adhere to standardized inoculum preparation protocols (0.5 McFarland standard).[10] 2. Use commercially prepared and quality-controlled Mueller-Hinton Broth or validate in-house media preparation. 3. Ensure incubators are properly calibrated and maintain consistent conditions.[1] 4. Calibrate pipettes regularly and use proper pipetting techniques. |
| No bacterial growth in the positive control well | 1. Inoculum was not added or was not viable. 2. Residual disinfectant in the microtiter plate. 3. Incorrect media used. | 1. Prepare a fresh inoculum and ensure its viability. 2. Use sterile, single-use microtiter plates. 3. Confirm that the correct growth medium for the test organism was used. |
| Growth observed in all wells, even at high compound concentrations | 1. Bacterial strain is highly resistant to the compound. 2. Inoculum was too dense.[1] 3. The piperazine compound is inactive or has degraded. 4. Compound precipitation at high concentrations.[3] | 1. Verify the identity and expected susceptibility of the bacterial strain. 2. Re-standardize and dilute the inoculum to the correct density.[10] 3. Check the storage conditions and age of the compound stock solution. 4. Visually inspect for precipitation. If present, use a co-solvent like DMSO for the stock solution.[6][7] |
| "Skipped wells" (growth in higher concentration wells but not in lower ones) | 1. Contamination of a well with a resistant mutant. 2. Pipetting error leading to an incorrect concentration in a well. 3. Paradoxical effect (less common). | 1. Repeat the assay with careful aseptic technique. 2. Review and refine pipetting and dilution procedures. 3. If consistently observed, investigate the possibility of a paradoxical growth effect. |
| High variability in MBC results | 1. Inconsistent volume transferred for subculturing. 2. "Persister" cells that are not killed but also do not grow sufficiently to cause turbidity in the MIC plate. 3. Inaccurate initial inoculum count. | 1. Use calibrated pipettes for subculturing a standardized volume (e.g., 10 µL).[10] 2. Ensure thorough mixing of the wells before subculturing. 3. Perform a colony count of the initial inoculum to accurately calculate the 99.9% kill.[10] |
Experimental Protocols
Broth Microdilution MIC Assay
This protocol is aligned with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[13][14]
-
Compound Preparation:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies.
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).[10]
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in each well of the microtiter plate.[10][11]
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions, resulting in a final volume of 200 µL per well.[10]
-
Include a positive control (MHB + inoculum) and a negative/sterility control (MHB only).[10]
-
Incubate the plate at 35 ± 2°C for 16-20 hours under aerobic conditions.[10]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[10]
-
MBC Assay
The MBC is determined following the completion of the MIC assay.[12][15]
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (the MIC well and higher concentrations), take a 10 µL aliquot.[10]
-
-
Plating and Incubation:
-
MBC Determination:
Quantitative Data Summary
| Parameter | Recommended Value/Standard | Reference |
| Final Inoculum Density (Broth Microdilution) | ~5 × 10⁵ CFU/mL | [10][11] |
| Initial Bacterial Suspension Turbidity | 0.5 McFarland Standard | [10] |
| Incubation Temperature | 35 ± 2°C | [10] |
| MIC Incubation Time (Aerobic Bacteria) | 16–20 hours | [10] |
| MBC Incubation Time | 18–24 hours | [16] |
| Mueller-Hinton Broth pH | 7.2–7.4 | [9] |
| MBC Kill Definition | ≥99.9% reduction of initial inoculum | [10][12] |
Visualizations
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. microchemlab.com [microchemlab.com]
- 3. Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. researchgate.net [researchgate.net]
- 15. microchemlab.com [microchemlab.com]
- 16. bmglabtech.com [bmglabtech.com]
Technical Support Center: Optimizing HPLC Methods for Piperazine Isomer Separation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful separation of piperazine isomers by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Poor Resolution or Co-elution of Piperazine Isomers
Q: My piperazine isomers (e.g., ortho-, meta-, para- positional isomers) are not separating and are eluting as a single peak or closely overlapping peaks. What steps can I take to improve the resolution?
A: Achieving baseline separation of structurally similar isomers is a common challenge. A systematic approach focusing on selectivity (α) and efficiency (N) is required.[1]
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Adjust Organic Modifier Percentage: In reversed-phase HPLC, altering the ratio of your organic solvent (acetonitrile or methanol) to the aqueous buffer is the first step. Decreasing the organic solvent percentage will increase retention times and may improve separation.[2]
-
Change the Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using one, try switching to the other. Methanol is a hydrogen bond donor and can provide unique interactions.[3]
-
Modify Mobile Phase pH: Piperazine and its derivatives are basic compounds. The pH of the mobile phase will significantly affect their ionization state and, consequently, their retention and selectivity. For basic compounds, operating at a mid-range to high pH (e.g., pH 7-10) can increase retention and improve separation. For the separation of chlorophenylpiperazine (CPP) isomers, a mobile phase at pH 9 has been shown to be effective.[4] Always ensure your column is stable at the chosen pH.
-
Incorporate Mobile Phase Additives: Adding a competing base like Triethylamine (TEA) (0.1-0.5%) to the mobile phase can mask active silanol groups on the stationary phase, reducing peak tailing and potentially improving the resolution of basic analytes.[1]
-
-
Evaluate the Stationary Phase:
-
Switch Column Chemistry: If mobile phase optimization is insufficient, the column chemistry may not be suitable. While C18 columns are a good starting point, consider columns with different selectivity.[1][5]
-
Phenyl-Hexyl columns can provide alternative selectivity through π-π interactions with the aromatic rings of piperazine isomers.
-
Cyano (CN) columns offer different dipole-dipole interactions and can be used in both reversed-phase and normal-phase modes.[6]
-
Chiral Columns: Interestingly, a chiral stationary phase has been successfully used to resolve positional isomers (o-, m-, p-CPP) in a reversed-phase mode, suggesting that the rigid structure of the chiral selector can provide the necessary steric hindrance for separation.[4]
-
-
-
Adjust Temperature and Flow Rate:
-
Lower the Temperature: Decreasing the column temperature can sometimes enhance selectivity between isomers, although it will also increase backpressure.
-
Reduce the Flow Rate: A lower flow rate can lead to better peak resolution but will result in longer run times.[2]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My piperazine isomer peaks are showing significant tailing. What is the cause and how can I fix it?
A: Peak tailing for basic compounds like piperazine is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.
Troubleshooting Steps:
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with fewer accessible silanol groups, which minimizes peak tailing for basic analytes.[1]
-
Add a Competing Base: Incorporate an additive like Triethylamine (TEA) into your mobile phase. TEA will preferentially interact with the active silanol sites, preventing the piperazine analytes from tailing.[1]
-
Adjust Mobile Phase pH: Increasing the pH of the mobile phase can suppress the ionization of silanol groups, reducing their interaction with the protonated basic analytes. However, be mindful of the column's pH stability.
-
Check for Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
Issue 3: Shifting Retention Times
Q: The retention times for my piperazine isomers are inconsistent between runs. What could be the problem?
A: Unstable retention times can compromise peak identification and quantification. The issue often lies with the mobile phase preparation or the HPLC system itself.
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Preparation:
-
Use a Buffer: Since piperazine isomers are basic, their retention is highly sensitive to pH. Using a buffer in the aqueous portion of your mobile phase is crucial for maintaining a stable pH and achieving reproducible retention times.[7][8]
-
Fresh Mobile Phase: Prepare your mobile phase fresh daily and ensure it is thoroughly mixed and degassed.
-
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when using mobile phases with additives or buffers.
-
Check System Performance: Verify that the pump is delivering a consistent flow rate and that there are no leaks in the system.
-
Control Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations can affect retention times.[7]
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating piperazine isomers?
A1: The choice of column depends on the type of isomers:
-
Positional Isomers (e.g., o-, m-, p-isomers): A standard C18 column is a good starting point.[1][9] If that doesn't provide adequate separation, consider a Phenyl-Hexyl or Cyano column for alternative selectivity.[1] A chiral column operated in reversed-phase mode has also been shown to be effective for separating chlorophenylpiperazine positional isomers.[4]
-
Enantiomers (Chiral Isomers): These isomers require a chiral stationary phase (CSP) for separation.[10] Polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives) are often a good first choice for screening.[10]
Q2: How do I choose the initial mobile phase for separating piperazine isomers?
A2: For reversed-phase separation, a good starting point is a simple mobile phase of water and an organic modifier (acetonitrile or methanol) with a suitable buffer or acid/base additive.[1][7]
-
Initial Gradient: A broad scouting gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) can help determine the approximate elution conditions.[1]
-
pH: Since piperazines are basic, the mobile phase pH is a critical parameter. A slightly acidic pH (e.g., 3.0) can be a starting point to suppress silanol activity, while a higher pH (e.g., 9.0) might be necessary to achieve separation, as demonstrated for CPP isomers.[4]
Q3: Is derivatization necessary for the analysis of piperazine?
A3: Piperazine itself lacks a strong UV chromophore, which can result in poor sensitivity with a UV detector. Pre-column derivatization with a reagent like dansyl chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used to attach a UV-active or fluorescent tag, significantly improving detection limits.[6][11] However, for substituted piperazines that already have a chromophore (e.g., chlorophenylpiperazine), derivatization is typically not required.[4]
Q4: Can I use the same method for both qualitative and quantitative analysis of piperazine isomers?
A4: Yes, once a method is developed that provides good resolution and peak shape, it must be validated for quantitative analysis. Method validation involves assessing parameters such as linearity, accuracy, precision, specificity, and robustness to ensure the method is reliable for its intended purpose.[4]
Data Presentation
Table 1: Comparison of HPLC Methods for Piperazine Isomer Separation
| Isomers | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Key Findings |
| o-, m-, p-Chlorophenylpiperazine (Positional Isomers) | Chiral AGP (150 x 4.0 mm, 5 µm) | 70% Triethylamine buffer (pH 9.0) / 30% Methanol | 0.8 | DAD | Baseline separation of all three positional isomers was achieved.[4] |
| (R)- and (S)-Piperidin-3-amine (Enantiomers) | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | 0.1% Diethylamine in Ethanol | 0.5 | UV at 228 nm | Pre-column derivatization with p-toluenesulfonyl chloride was required. Resolution > 4.0.[12] |
| Diastereomers of a Piperazine Derivative | Octadecyl-bonded silica (ODS) | Acetonitrile/Water with phosphate buffer (pH 3.0 and 6.4) | Not specified | Not specified | Methanol/water mobile phase provided higher selectivity than acetonitrile/water at pH 6.4 due to hydrogen bonding interactions.[3] |
Experimental Protocols
Protocol 1: Separation of o-, m-, and p-Chlorophenylpiperazine (CPP) Positional Isomers
This method is adapted from a published study on the separation of CPP isomers.[4]
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: Chiral AGP, 150 x 4.0 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Triethylamine buffer, adjusted to pH 9.0.
-
B: Methanol.
-
Isocratic elution with 70% A and 30% B.
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: Ambient.
-
Detection: DAD, monitoring at an appropriate wavelength for CPP.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.
Protocol 2: General Method Development for Chiral Separation of Piperazine Enantiomers
This protocol provides a general workflow for developing a chiral separation method.
-
Column Screening: Screen a set of 3-5 chiral columns with different stationary phases (e.g., polysaccharide-based, protein-based).
-
Mobile Phase Screening: For each column, test different mobile phase systems:
-
Normal Phase: Hexane/Isopropanol or Hexane/Ethanol with a basic additive like diethylamine (DEA) (e.g., 0.1%).
-
Reversed Phase: Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium bicarbonate).
-
-
Optimization: Once initial separation is observed, optimize the method by:
-
Adjusting the ratio of the organic modifier.
-
Changing the mobile phase additive or its concentration.
-
Modifying the flow rate and column temperature.
-
-
Method Validation: After achieving satisfactory separation, validate the method for its intended application.
Mandatory Visualizations
Caption: General workflow for HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. mastelf.com [mastelf.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. benchchem.com [benchchem.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Substituted Nitrophenylpiperazines' Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various substituted nitrophenylpiperazines, supported by experimental data from peer-reviewed studies. The information is intended to aid researchers in understanding the structure-activity relationships of this class of compounds and to inform the design of future drug development projects.
Summary of Biological Activities
Substituted nitrophenylpiperazines have been investigated for a range of biological activities, primarily targeting the central nervous system and enzymatic pathways. Key areas of investigation include their affinity for dopamine and serotonin receptors, which is relevant to the development of atypical antipsychotics, and their ability to inhibit tyrosinase, an enzyme involved in melanin production.
Receptor Binding Affinity
Several studies have evaluated the binding affinities of substituted nitrophenylpiperazines for various neurotransmitter receptors. The data reveals that specific substitutions on the phenyl or piperazine ring can significantly influence both affinity and selectivity.
| Compound/Derivative | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| 4-bromo-6-{2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl}-1H-benzimidazole (7c) | D2 | - (pKi = 7.85) | [1] |
| 5-HT2A | - (pKi = 8.52) | [1] | |
| α1 | - (pKi = 7.96) | [1] | |
| 4-thiophene-3-yl-benzamide N-phenylpiperazine analog (6a) | D3 | 1.4 ± 0.21 | [2] |
| D2 | >400-fold lower than D3 | [2] | |
| 5-HT1A | 199 | [2] | |
| α1a | 9.8 | [2] | |
| α2a | 15.2 | [2] | |
| α1d | 16.6 | [2] | |
| α2c | 27.1 | [2] | |
| 5-HT2B | 36.3 | [2] | |
| 5-HT7A | 73.6 | [2] | |
| sigma-2 | 33.1 | [2] | |
| WW-III-55 | D3 | ~20 | [2] |
| D2 | >800-fold lower than D3 | [2] |
pKi is the negative logarithm of the Ki value. Higher pKi indicates higher affinity.
Tyrosinase Inhibition
A novel series of 4-nitrophenylpiperazine derivatives has been synthesized and evaluated for their inhibitory activity against tyrosinase. The results indicate that the nature of the substituent at the N-1 position of the piperazine ring plays a crucial role in the inhibitory potency.
| Compound | R Group (at N-1 of piperazine) | % Inhibition at 100 µM | IC50 (µM) |
| 4a | Phenyl | 35.8 ± 3.24 | 174.71 |
| 4i | Benzyl | - | 184.24 |
| 4j | Cinnamoyl | - | >200 |
| 4k | 3-Pyridine | - | 82.68 |
| 4l | Indole | - | 72.55 |
Experimental Protocols
Radioligand Receptor Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor. The general workflow involves incubating a source of the target receptor (e.g., cell membranes expressing the receptor) with a radiolabeled ligand that is known to bind to the receptor, and a range of concentrations of the test compound. The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the inhibitory constant (Ki).
Caption: Workflow for a typical radioligand receptor binding assay.
Tyrosinase Inhibitory Activity Assay
The inhibitory effect of compounds on tyrosinase activity is commonly measured spectrophotometrically. The assay follows the enzymatic reaction where tyrosinase catalyzes the oxidation of a substrate, such as L-DOPA, leading to the formation of a colored product. The rate of formation of this product is monitored in the presence and absence of the test compound.
Caption: General workflow for a tyrosinase inhibitory activity assay.
Signaling Pathways
Dopamine and Serotonin Receptor Signaling
Substituted nitrophenylpiperazines often target dopamine (e.g., D2) and serotonin (e.g., 5-HT2A) receptors, which are G-protein coupled receptors (GPCRs). The binding of these compounds can modulate downstream signaling cascades, which are crucial in the treatment of psychosis. Atypical antipsychotics, for instance, often exhibit a higher affinity for 5-HT2A receptors relative to D2 receptors.
Caption: Simplified signaling pathways for D2 and 5-HT2A receptors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Purity Validation of 1-Acetyl-4-(4-nitrophenyl)piperazine by Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of elemental analysis against other common analytical techniques for the purity validation of 1-Acetyl-4-(4-nitrophenyl)piperazine. We present supporting experimental data, detailed methodologies, and clear visualizations to assist researchers in selecting the most appropriate methods for their specific needs.
Introduction to Purity Analysis
Ensuring the purity of pharmaceutical compounds is a critical aspect of drug development and research. The presence of impurities can significantly impact a compound's efficacy, safety, and stability.[1] this compound, a key intermediate in various synthetic pathways, requires rigorous purity assessment. Elemental analysis is a fundamental technique for this purpose, providing a direct measure of the elemental composition of a sample.[2]
Elemental Analysis for Purity Determination
Elemental analysis (EA) is a powerful tool for determining the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound.[2][3] By comparing the experimentally determined elemental composition with the theoretical values calculated from the empirical formula, the purity of the compound can be assessed. For this compound, with an empirical formula of C₁₂H₁₅N₃O₃, the theoretical elemental composition serves as the benchmark for purity.
Theoretical vs. Experimental Data
A sample of high purity will show experimental values that are in close agreement with the theoretical percentages. A commonly accepted tolerance for high-purity compounds in the pharmaceutical industry is a deviation of ±0.4% from the calculated theoretical values.[4]
| Element | Theoretical % | Experimental % (Illustrative) | Deviation % |
| Carbon (C) | 57.82% | 57.65% | -0.17% |
| Hydrogen (H) | 6.07% | 6.15% | +0.08% |
| Nitrogen (N) | 16.86% | 16.79% | -0.07% |
| Oxygen (O) | 19.25% | 19.41% | +0.16% |
Note: The experimental data presented is for illustrative purposes to demonstrate an acceptable purity level.
Comparison with Alternative Purity Analysis Methods
While elemental analysis is a robust method for confirming elemental composition, a multi-faceted approach employing various analytical techniques is often necessary for comprehensive purity assessment.[5]
| Analytical Method | Parameter Measured | Key Advantages | Limitations |
| Elemental Analysis (EA) | Elemental Composition (%C, %H, %N) | Provides a fundamental measure of purity by comparing the actual elemental composition to the theoretical values.[2][5] | Does not provide information on the nature of impurities; requires a relatively larger sample amount.[5] |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity (area %) | High resolution and sensitivity for separating and quantifying impurities.[6][7] | May not separate enantiomers or detect non-UV active impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Integrity & Organic Impurities | Provides detailed structural information and can identify and quantify certain impurities.[8] | Lower sensitivity compared to HPLC for trace impurities; complex spectra can be challenging to interpret. |
| Mass Spectrometry (MS) | Molecular Weight | Confirms the identity of the compound with high accuracy and can detect impurities with different molecular weights.[6] | May not be suitable for quantifying all impurities, especially isomers. |
| Differential Scanning Calorimetry (DSC) | Purity based on melting point depression | Can quickly analyze the absolute purity of crystalline compounds without the need for a reference standard.[1] | Not suitable for amorphous or thermally unstable compounds; assumes impurities are soluble in the melt.[1] |
Experimental Protocols
Elemental Analysis Protocol
The determination of carbon, hydrogen, and nitrogen content is typically performed using a CHN elemental analyzer based on the principle of high-temperature combustion.[3]
-
Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 1-3 mg) is placed into a tin or silver capsule.
-
Combustion: The sample is introduced into a combustion tube heated to approximately 900-1200°C in a pure oxygen environment. The combustion process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOx).[3]
-
Reduction: The combustion gases are passed through a reduction tube containing heated copper to convert any nitrogen oxides to nitrogen gas.
-
Separation and Detection: The resulting mixture of CO₂, H₂O, and N₂ is separated using a chromatographic column. The concentration of each gas is then measured by a thermal conductivity detector (TCD).
-
Calculation: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
Visualizing the Workflow
Elemental Analysis Workflow
Caption: Workflow for determining elemental composition.
Purity Validation Decision Tree
Caption: Decision-making process for purity validation.
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 3. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
- 4. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. pathogenia.com [pathogenia.com]
- 8. reddit.com [reddit.com]
Comparative Analysis of the Antibacterial Efficacy of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antimicrobial resistance necessitates the development of novel antibacterial agents. Piperazine derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of antibacterial activity. This guide provides a comparative analysis of the antibacterial efficacy of selected piperazine derivatives, supported by experimental data, to aid in the ongoing research and development of new therapeutic agents.
Data Presentation: Comparative Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various piperazine derivatives against a panel of Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater antibacterial efficacy. The selected compounds include ciprofloxacin-piperazine hybrids and piperazine-thiadiazole derivatives, which have been the subject of recent antibacterial research.
| Derivative Class | Compound | Target Bacterium | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Ciprofloxacin-Piperazine Hybrids | 5h (benzoyl derivative) | P. aeruginosa (Ciprofloxacin-Resistant) | 16 | Ciprofloxacin | >256 |
| 5k (benzenesulfonyl derivative) | P. aeruginosa (Ciprofloxacin-Resistant) | 16 | Ciprofloxacin | >256 | |
| 5l (benzenesulfonyl derivative) | P. aeruginosa (Ciprofloxacin-Resistant) | 16 | Ciprofloxacin | >256 | |
| 5j (benzenesulfonyl derivative) | E. coli | <0.016 | Ciprofloxacin | <0.016 | |
| 5f (benzoyl derivative) | B. subtilis | 1 | Ciprofloxacin | <0.016 | |
| 5i (benzenesulfonyl derivative) | B. subtilis | 1 | Ciprofloxacin | <0.016 | |
| Piperazine-Thiadiazole Derivatives | Compound 4 | S. aureus | 16 | Gentamycin | - |
| Compound 6c | S. aureus | 16 | Gentamycin | - | |
| Compound 6d | S. aureus | 16 | Gentamycin | - | |
| Compound 6d | B. subtilis | 16 | Gentamycin | - | |
| Compound 7b | B. subtilis | 16 | Gentamycin | - | |
| Compound 6c | E. coli | 8 | Gentamycin | - |
Note: Data is compiled from multiple sources and direct comparison between different studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for two standard experiments used to determine the antibacterial efficacy of compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid growth medium.[1][2]
a. Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown on a suitable agar plate for 18-24 hours.
-
Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).
-
The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[1]
-
The standardized bacterial suspension is then diluted to the final working concentration.
b. Preparation of Microtiter Plates:
-
A serial two-fold dilution of the piperazine derivative is prepared in a 96-well microtiter plate using a suitable broth.
-
Each well will contain a specific concentration of the compound. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are also included.
c. Inoculation and Incubation:
-
The diluted bacterial suspension is added to each well of the microtiter plate, except for the negative control.
-
The plate is incubated at 35-37°C for 16-20 hours.[2]
d. Interpretation of Results:
-
After incubation, the plate is visually inspected for turbidity.
-
The MIC is the lowest concentration of the piperazine derivative at which there is no visible bacterial growth.[2]
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[3][4]
a. Preparation of Agar Plates:
-
Mueller-Hinton agar plates are prepared with a uniform thickness of 4 mm.[3]
-
The agar surface must be dry before inoculation.
b. Inoculation:
-
A sterile cotton swab is dipped into a standardized bacterial suspension (0.5 McFarland standard).
-
The excess fluid is removed by pressing the swab against the inside of the tube.
-
The swab is then used to streak the entire surface of the agar plate to ensure a uniform lawn of bacterial growth.[4]
c. Application of Disks and Incubation:
-
Paper disks impregnated with a known concentration of the piperazine derivative are placed on the inoculated agar surface.[3]
-
The plates are incubated in an inverted position at 37°C for 18-24 hours.[5]
d. Interpretation of Results:
-
After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters.
-
The size of the inhibition zone is correlated with the susceptibility of the bacterium to the compound.
Mandatory Visualization
Caption: Workflow for determining antibacterial susceptibility.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Piperazine Compound Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of piperazine and its derivatives is paramount for ensuring product quality, safety, and efficacy. The selection of an appropriate analytical method is a critical decision, and the cross-validation of these methods is essential to guarantee the reliability and comparability of analytical data. This guide provides an objective comparison of common analytical techniques used for piperazine analysis, supported by experimental data and detailed methodologies.
Comparison of Analytical Method Performance
The choice of an analytical method for piperazine analysis is often a trade-off between sensitivity, selectivity, and accessibility of instrumentation. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques. The following table summarizes their key performance characteristics based on available literature.
| Parameter | HPLC-UV (with Derivatization) | GC-MS | LC-MS/MS |
| Linearity Range | 30 - 350 ppm[1][2][3] | 0 - 10 µg/mL[1] | 1 - 200 µg/kg[3] |
| Accuracy (% Recovery) | 104.87 - 108.06%[1] | 98.6 - 101.2%[1] | 102.93 - 111.46%[3] |
| Precision (%RSD) | < 1.13%[1] | < 2.0%[1] | 4.57 - 5.28%[3] |
| Limit of Detection (LOD) | 30 ppm[1] | 0.002 - 0.008%[1] | 0.4 µg/kg[3] |
| Limit of Quantification (LOQ) | 90 ppm[1] | 0.005 - 0.03%[1] | 1.0 µg/kg[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for each technique.
HPLC-UV with Derivatization
Since piperazine lacks a strong chromophore, derivatization is often necessary for sensitive UV detection.[2][4]
-
Derivatization: React the piperazine sample with a derivatizing agent such as 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active derivative.[2][3] The reaction should be carried out in a suitable buffer and may require heating to ensure completion.[4]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Chiralpak IC, 250 x 4.6 mm, 5µm).[1][4]
-
Mobile Phase: A mixture of an appropriate buffer and an organic solvent (e.g., Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v)).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
Detection Wavelength: 340 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile piperazine derivatives.[5]
-
Sample Preparation:
-
Perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane.[5]
-
Derivatization with a reagent like acetic anhydride may be employed to improve chromatographic properties.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: A capillary column suitable for amine analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of analytes.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer Mode: Selected Ion Monitoring (SIM) for targeted analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, often without the need for derivatization.[4][5]
-
Sample Preparation: For biological matrices, protein precipitation with a solvent like acetonitrile is a common sample preparation step.[6] This is followed by centrifugation and injection of the supernatant.[6]
-
Chromatographic and Spectrometric Conditions:
-
Column: A C18 column suitable for LC-MS analysis.[5]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol with 0.1% formic acid).[7]
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.[5]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5][6]
-
Mass Analyzer Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[5]
-
Visualizing the Cross-Validation Workflow
A logical workflow is essential for a successful cross-validation study. The following diagrams illustrate the key stages involved.
Caption: A logical workflow for the cross-validation of two analytical methods.
Caption: Decision pathway for selecting an analytical method for piperazine analysis.
References
The Emergence of 1-Acetyl-4-(4-nitrophenyl)piperazine Scaffolds in Antibiotic Research: A Comparative Efficacy Analysis
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. This guide provides a comparative analysis of the potential efficacy of compounds based on the 1-Acetyl-4-(4-nitrophenyl)piperazine scaffold, contextualized with the performance of established antibiotics. While direct and extensive research on this compound is emerging, this report draws upon available data for structurally related piperazine derivatives to offer a preliminary assessment of their potential in antimicrobial drug discovery.
Piperazine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structural features of the piperazine ring allow for diverse substitutions, enabling the fine-tuning of their pharmacological profiles. The incorporation of a nitrophenyl group, as seen in this compound, is of particular interest due to its potential to enhance antimicrobial potency.
Comparative In Vitro Efficacy
While specific data for this compound is limited in publicly accessible research, studies on closely related compounds provide valuable insights. For instance, a novel pleuromutilin derivative incorporating a 4-nitrophenyl-piperazin-1-yl moiety (NPDM) has demonstrated significant antibacterial activity, particularly against resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3] The data presented below showcases the comparative efficacy of this derivative against the established antibiotic, Tiamulin.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| NPDM | S. aureus ATCC 29213 | 0.125 | 0.25 |
| MRSA ATCC 43300 | 0.25 | 0.5 | |
| AD3 (MRSA) | 0.125 | 0.25 | |
| 144 (MRSA) | 0.125 | 0.25 | |
| Tiamulin | S. aureus ATCC 29213 | 2 | 4 |
| MRSA ATCC 43300 | 4 | 8 | |
| AD3 (MRSA) | 2 | 4 | |
| 144 (MRSA) | 2 | 4 |
Data sourced from studies on a pleuromutilin derivative containing a 4-nitrophenyl-piperazin-1-yl moiety.[1][2]
The lower Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for the piperazine derivative compared to Tiamulin suggest a potent bactericidal effect against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus.[1][2][3]
Experimental Protocols
The determination of antibacterial efficacy relies on standardized and reproducible experimental protocols. The following are methodologies for two key in vitro assays:
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the target organism.
-
Serial Dilution of Test Compound: The test compound (e.g., this compound derivative) and a control antibiotic are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Subculturing from MIC Assay: Following the MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto an agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated under appropriate conditions to allow for bacterial growth.
-
Result Interpretation: The MBC is identified as the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.
Experimental Workflow
The following diagram illustrates a generalized workflow for the in vitro evaluation of a novel antibacterial compound.
Caption: Generalized workflow for in vitro antibiotic efficacy testing.
Conclusion
The available data on piperazine derivatives, particularly those containing a 4-nitrophenyl moiety, suggests a promising avenue for the development of new antibiotics. The demonstrated potent activity against resistant bacteria like MRSA highlights the potential of the this compound scaffold. Further direct investigation into the antimicrobial spectrum and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and workflows outlined in this guide provide a framework for such future research, enabling a systematic and comparative evaluation of this and other novel antimicrobial candidates.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin | MDPI [mdpi.com]
- 3. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: Correlating In Vitro and In Vivo Efficacy of Anticancer Piperazine Derivatives
For researchers and drug development professionals, the journey of a potential anticancer therapeutic from a laboratory curiosity to a clinical candidate is a rigorous process of validation. A critical step in this journey is establishing a strong correlation between in vitro activity and in vivo efficacy. This guide provides a comparative analysis of piperazine derivatives, a promising class of anticancer compounds, detailing their performance in both laboratory assays and preclinical models. We present quantitative data, comprehensive experimental protocols, and visual workflows to facilitate a deeper understanding of this crucial translational step.
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved anticancer drugs.[1][2] Its derivatives have been extensively explored for their ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle by modulating key signaling pathways often dysregulated in cancer.[3][4] This guide focuses on the critical aspect of translating promising in vitro results into tangible in vivo outcomes for this class of compounds.
Quantitative Data Summary: In Vitro vs. In Vivo Performance
The following table summarizes the in vitro cytotoxic activity and corresponding in vivo antitumor efficacy for selected piperazine derivatives from various studies. This direct comparison is essential for understanding the structure-activity relationships (SAR) that govern both cell-based potency and whole-organism therapeutic effects.
| Compound ID | Derivative Class | In Vitro Assay | Cancer Cell Line | In Vitro Activity (IC50/GI50, µM) | In Vivo Model | In Vivo Efficacy | Reference |
| Compound 1.19 | Benzofuran Piperazine | Cell Proliferation | MDA-MB-231 (Breast) | Not specified | MDA-MB-231 Xenograft | Good anticancer efficacy | [5] |
| Compound 7c | Dimorpholinoquinazoline | Cytotoxicity | MCF7 (Breast) | Low to sub-micromolar range | Colorectal Tumor Model | Inhibition of tumor growth | [6] |
| Ciprofloxacin Derivative 2 | Fluoroquinolone Piperazine | Antitumor Activity | Various | 10 | Healthy Mice (Toxicity) | MTD > 80 mg/kg | [7] |
| Ciprofloxacin Derivative 6h | Fluoroquinolone Piperazine | Antitumor Activity | Various | 10 | Healthy Mice (Toxicity) | MTD > 80 mg/kg | [7] |
| Vindoline-Piperazine 23 | Vinca Alkaloid Conjugate | Growth Inhibition | MDA-MB-468 (Breast) | 1.00 | Not specified | Not specified | [8] |
| Vindoline-Piperazine 25 | Vinca Alkaloid Conjugate | Growth Inhibition | HOP-92 (Non-small cell lung) | 1.35 | Not specified | Not specified | [8] |
| Unnamed Derivative | N/A | Growth Inhibition | K562 (Leukemia) | 0.06 - 0.16 | Not specified | Not specified | [3] |
IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition; MTD: Maximum tolerated dose.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key in vitro and in vivo experiments commonly used to evaluate the anticancer potential of piperazine derivatives.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][9]
Materials:
-
Cancer cell lines
-
96-well plates
-
Culture medium
-
Piperazine derivative stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]
-
Compound Treatment: Prepare serial dilutions of the piperazine derivative in fresh culture medium. Remove the overnight medium from the cells and add the compound dilutions. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO) and positive controls for cytotoxicity.
-
Incubation: Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value from the dose-response curve.
In Vivo Efficacy: Subcutaneous Xenograft Model
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a gold standard for preclinical evaluation of anticancer therapeutics.[10][11]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
Sterile PBS or serum-free medium
-
Matrigel (optional)
-
Calipers
Procedure:
-
Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in sterile PBS or serum-free medium to the desired concentration.[10]
-
Tumor Implantation: Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) in a small volume (e.g., 100-200 µL), often mixed with Matrigel, into the flank of each mouse.[12]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100 mm³).[10]
-
Treatment Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer the piperazine derivative and vehicle control according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).[12]
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers regularly (e.g., 2-3 times per week). Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[12]
-
Toxicity Monitoring: Monitor the body weight of the mice and observe for any signs of toxicity throughout the study.[12]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Visualizing the Workflow and Biological Pathways
To better illustrate the processes and concepts discussed, the following diagrams were generated using the DOT language.
Experimental workflow for correlating in vitro and in vivo data.
Many piperazine derivatives exert their anticancer effects by targeting critical signaling pathways. The PI3K/AKT/mTOR pathway, which is central to cell growth, proliferation, and survival, is a common target.[3][13][14]
Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of piperazine derivatives.
Conclusion
The successful translation of in vitro findings to in vivo efficacy is a significant hurdle in cancer drug discovery. This guide provides a framework for comparing the activity of piperazine derivatives in these distinct experimental settings. By presenting quantitative data alongside detailed protocols and illustrative diagrams, we aim to equip researchers with the necessary tools to critically evaluate the therapeutic potential of this important class of compounds and to design more effective translational studies. The presented data indicates that while in vitro potency is a crucial first step, further in vivo validation is indispensable to ascertain the true therapeutic index and potential of any new anticancer agent.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanisms of Action of Nitrophenylpiperazine Analogs
For Researchers, Scientists, and Drug Development Professionals
The nitrophenylpiperazine scaffold is a versatile pharmacophore that has given rise to a diverse range of centrally acting agents. Analogs incorporating this moiety exhibit a wide spectrum of pharmacological activities, primarily through their interactions with various monoamine receptors and transporters. Understanding the nuanced differences in their mechanisms of action is crucial for the rational design and development of novel therapeutics for neuropsychiatric disorders. This guide provides an objective comparison of the distinct mechanisms of action of representative nitrophenylpiperazine analogs, supported by experimental data and detailed methodologies.
Comparative Analysis of Receptor Binding and Functional Activity
The pharmacological profile of nitrophenylpiperazine analogs is largely dictated by the substitution pattern on the phenyl ring and the nature of the substituent on the second piperazine nitrogen. To illustrate the diverse mechanisms of action, this guide focuses on two distinct classes of analogs: those that primarily act as monoamine releasing agents and those that exhibit high affinity for specific G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.
Data Summary
The following tables summarize the quantitative data for representative nitrophenylpiperazine analogs, showcasing their distinct binding affinities and functional potencies.
Table 1: Binding Affinities (Ki, nM) of a D3-Selective Nitrophenylpiperazine Analog at Human Dopamine Receptors
| Compound | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D3 vs. D2 Selectivity |
| Compound 6a | >700 | 1.4 | ~500-fold |
Data adapted from a study on substituted N-phenylpiperazine analogs as D3 vs. D2 dopamine receptor subtype selective ligands.[1][2]
Table 2: Functional Activity of a D3-Selective Nitrophenylpiperazine Analog
| Compound | Assay | Efficacy |
| Compound 6a | Adenylyl Cyclase Inhibition | Partial Agonist (at D3) |
Compound 6a was found to be a partial agonist at the D3 dopamine receptor in an adenylyl cyclase inhibition assay.[2]
Table 3: Monoamine Releasing Activity of p-Nitrophenylpiperazine (pNPP)
| Compound | Target | EC50 (nM) | Emax (%) |
| p-Nitrophenylpiperazine (pNPP) | Serotonin Release | 19 - 43 | 57 |
| Dopamine Release | >10,000 | - | |
| Norepinephrine Release | >10,000 | - |
Data indicates that pNPP is a selective partial serotonin releasing agent.[3][4]
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action of these analogs, specific in vitro assays are employed. The following diagrams illustrate the key signaling pathways involved and the general workflow of the experimental protocols used to generate the data presented above.
Signaling Pathways
The interaction of nitrophenylpiperazine analogs with their molecular targets initiates distinct intracellular signaling cascades. For GPCR-ligand interactions, this typically involves the modulation of second messenger systems, such as cyclic adenosine monophosphate (cAMP). For monoamine releasing agents, the primary mechanism involves the reversal of transporter function.
Experimental Workflows
The characterization of nitrophenylpiperazine analogs relies on standardized in vitro assays. The following diagram illustrates a typical workflow for a competitive radioligand binding assay and a cAMP functional assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are generalized protocols for the key assays used to characterize nitrophenylpiperazine analogs.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., human D2 or D3 dopamine receptors)
-
Radiolabeled ligand (e.g., [³H]-Spiperone for D2/D3 receptors)
-
Unlabeled test compounds (nitrophenylpiperazine analogs)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well filter plates (e.g., GF/B or GF/C glass fiber filters)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Dilution: Prepare serial dilutions of the nitrophenylpiperazine analogs in the assay buffer.
-
Assay Plate Preparation: In a 96-well plate, add the assay buffer, the diluted test compound, a fixed concentration of the radiolabeled ligand (typically at its Kd concentration), and the cell membrane preparation.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][6][7][8]
cAMP Functional Assay (for Gi/o-Coupled Receptors)
This assay measures the ability of a compound to modulate the intracellular concentration of cAMP, a key second messenger. For Gi/o-coupled receptors like D2 and D3, activation leads to a decrease in cAMP levels.
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently expressing the receptor of interest and a cAMP biosensor (e.g., Promega's GloSensor™ or a HTRF-based system).[9][10][11][12]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer or CO2-independent medium
-
Nitrophenylpiperazine analogs
-
Forskolin (an adenylyl cyclase activator)
-
Luminometer or HTRF-compatible plate reader
Procedure:
-
Cell Plating: Seed the cells into white, opaque 96- or 384-well plates at an optimized density and incubate overnight.
-
Reagent Equilibration (for GloSensor™): Replace the culture medium with a medium containing the GloSensor™ cAMP Reagent and incubate for a period to allow for reagent loading.[9][11][12]
-
Compound Addition: Add serial dilutions of the nitrophenylpiperazine analogs to the wells and pre-incubate for a short period.
-
Adenylyl Cyclase Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production. This raises the basal cAMP level, allowing for the measurement of its inhibition by the Gi/o-coupled receptor agonist.
-
Signal Detection: Measure the luminescence or HTRF signal at specified time points after forskolin addition.
-
Data Analysis: Normalize the data to the forskolin-only control wells. Plot the percentage of inhibition of the forskolin response against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ or IC₅₀ value and the maximum efficacy (Emax).[9]
Conclusion
This guide highlights the diverse mechanisms of action of nitrophenylpiperazine analogs, ranging from monoamine release to selective receptor modulation. The provided data and experimental protocols offer a framework for the comparative analysis of these compounds. A thorough understanding of their distinct pharmacological profiles is paramount for advancing the development of targeted and effective therapies for a variety of central nervous system disorders.
References
- 1. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands | MDPI [mdpi.com]
- 3. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 4. para-Nitrophenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. GloSensor™ cAMP Assay Protocol [promega.kr]
- 11. agilent.com [agilent.com]
- 12. promega.com [promega.com]
Validating Target Engagement for 1-Acetyl-4-(4-nitrophenyl)piperazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target engagement of the novel compound 1-Acetyl-4-(4-nitrophenyl)piperazine. Due to the limited publicly available biological data for this specific molecule, this document outlines a strategy based on the activities of structurally similar compounds. We present a comparative analysis of methodologies to test three hypothesized target classes: fungal lanosterol 14-alpha demethylase (CYP51A1), the human serotonin transporter (SERT), and bacterial enzymes.
This guide will compare the experimental validation of this compound with established alternative compounds for each potential target class, providing detailed experimental protocols and quantitative data for comparison.
Hypothesized Biological Targets and Rationale
Based on the chemical structure of this compound, three potential biological targets are proposed:
-
Fungal Lanosterol 14-alpha demethylase (CYP51A1): The structurally related compound, 1-Acetyl-4-(4-hydroxyphenyl)piperazine, is a known intermediate in the synthesis of ketoconazole, a potent antifungal agent that inhibits CYP51A1.[][2][3][4][5] This suggests that this compound may possess similar antifungal properties by targeting the same enzyme.
-
Human Serotonin Transporter (SERT): The core structure, para-nitrophenylpiperazine, is a selective serotonin releasing agent, indicating a potential interaction with the serotonin transporter.[6][7][8] Many piperazine-containing compounds are known to interact with monoamine transporters.
-
Bacterial Enzymes: The piperazine scaffold is a common feature in a variety of antimicrobial agents.[9][10] It is plausible that this compound could exhibit antibacterial activity by inhibiting essential bacterial enzymes, such as enoyl-ACP reductase, which is involved in fatty acid synthesis.[11]
Comparative Analysis of Target Engagement Validation
To validate the engagement of this compound with its hypothesized targets, a direct comparison with well-characterized alternative compounds is essential.
Table 1: Hypothesized Targets and Comparative Compounds
| Hypothesized Target | Comparative Compound | Mechanism of Action | Key Quantitative Parameter |
| Fungal Lanosterol 14-alpha demethylase (CYP51A1) | Ketoconazole | Inhibition of ergosterol biosynthesis by blocking CYP51A1.[][2][3][4][5] | IC₅₀ / Kᵢ for CYP51A1 inhibition |
| Human Serotonin Transporter (SERT) | Sertraline | Selective inhibitor of serotonin reuptake by binding to SERT.[6][7][8] | Kᵢ for SERT binding |
| Bacterial Enoyl-ACP Reductase | Triclosan (as a known inhibitor for comparison) | Inhibition of fatty acid synthesis by targeting enoyl-ACP reductase. | MIC against relevant bacterial strains; IC₅₀ for enzyme inhibition |
Quantitative Data for Comparative Compounds
The following table summarizes key quantitative data for the comparator compounds, which can serve as benchmarks for evaluating the potency of this compound.
Table 2: Quantitative Performance of Comparative Compounds
| Compound | Target | Assay Type | Value |
| Ketoconazole | Candida albicans CYP51A1 | Enzyme Inhibition | IC₅₀ ≈ 30 nM |
| Sertraline | Human SERT | Radioligand Binding | Kᵢ ≈ 0.29 nM |
| Amitriptyline | Human SERT | Radioligand Binding | Kᵢ = 3.45 nM[12] |
| Desipramine | Human SERT | Radioligand Binding | Kᵢ = 61 nM[12] |
| Imipramine | Human SERT | Enzyme Inhibition | IC₅₀ = 32 nM[12] |
| Paroxetine | Human SERT | Radioligand Binding | Kᵢ (approx.) < 1 nM |
| Fluoxetine | Human SERT | Radioligand Binding | Kᵢ (approx.) 1-10 nM |
| Ciprofloxacin | E. coli / S. aureus | Minimum Inhibitory Concentration (MIC) | Varies by strain (typically low µg/mL) |
Experimental Workflow for Target Validation
A multi-step approach is recommended to confirm target engagement and elucidate the mechanism of action of this compound.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular environment.[13][14][15][16] The principle is that a ligand-bound protein is more resistant to thermal denaturation.
Protocol:
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., fungal cells, bacterial cells, or human cells expressing SERT) to 80-90% confluency.
-
Treat cells with a desired concentration of this compound, a comparator compound (e.g., Ketoconazole, Sertraline), or vehicle (DMSO) for 1-2 hours.
-
-
Heat Shock:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes in a thermal cycler. Include an unheated control.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration using a BCA assay.
-
Analyze the amount of soluble target protein at each temperature using Western Blot.
-
Data Analysis: Quantify the band intensities from the Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Radioligand Binding Assay (for SERT)
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.[17][18][19][20][21]
Protocol:
-
Membrane Preparation:
-
Prepare cell membrane homogenates from cells expressing the target receptor (e.g., HEK293 cells transfected with human SERT).
-
-
Assay Setup (96-well plate):
-
Total Binding: Membrane homogenate + radioligand (e.g., [³H]-citalopram) + assay buffer.
-
Non-specific Binding: Membrane homogenate + radioligand + a high concentration of a known non-labeled inhibitor (e.g., 10 µM sertraline).
-
Competitive Binding: Membrane homogenate + radioligand + varying concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
-
Counting:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding (Total - Non-specific). Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀, which can be converted to the inhibition constant (Kᵢ).
Lanosterol 14-alpha Demethylase (CYP51A1) Activity Assay
This assay measures the enzymatic activity of CYP51A1 and the inhibitory effect of the test compound.[22]
Protocol:
-
Reaction Mixture:
-
In a microplate, prepare a reaction mixture containing recombinant human CYP51A1, a cytochrome P450 reductase, and a buffer system.
-
-
Inhibitor Addition:
-
Add varying concentrations of this compound, ketoconazole, or vehicle control. Pre-incubate for a short period.
-
-
Initiate Reaction:
-
Start the reaction by adding the substrate, lanosterol, and the cofactor, NADPH.
-
-
Incubation:
-
Incubate at 37°C for a defined time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the product formation. This can be done using various methods, such as LC-MS/MS to quantify the demethylated product.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.
Downstream Pathway Analysis: qPCR and Western Blot
These techniques are used to confirm that target engagement leads to the expected downstream biological effects.
Quantitative PCR (qPCR) for Gene Expression: [23][24][25][26][27]
This can be used to measure changes in the expression of genes that are regulated by the target's signaling pathway. For example, inhibition of SERT can lead to adaptive changes in the expression of serotonin receptors or other related genes.
Western Blot for Protein Expression/Modification: [28][29][30][31][32]
This is used to detect changes in the levels of specific proteins or their post-translational modifications (e.g., phosphorylation) that occur as a result of target engagement.
Signaling Pathway Visualization
The following diagram illustrates the hypothesized mechanism of action for each potential target class.
By following this structured and comparative approach, researchers can systematically validate the target engagement of this compound, determine its mechanism of action, and benchmark its performance against established compounds.
References
- 2. Ketoconazole - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Ketoconazole? [synapse.patsnap.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. Transporter Inhibition: Selective Serotonin Reuptake Inhibitors [web.williams.edu]
- 8. What are SERT inhibitors and how do they work? [synapse.patsnap.com]
- 9. apjhs.com [apjhs.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Receptor-Ligand Binding Assays [labome.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. sg.idtdna.com [sg.idtdna.com]
- 25. elearning.unite.it [elearning.unite.it]
- 26. gene-quantification.de [gene-quantification.de]
- 27. bu.edu [bu.edu]
- 28. algentbio.com [algentbio.com]
- 29. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 30. Western blot protocol | Abcam [abcam.com]
- 31. bosterbio.com [bosterbio.com]
- 32. Western Blot Protocol | Proteintech Group [ptglab.com]
comparative study of the metabolic stability of acetylated vs non-acetylated piperazines
A Comparative Analysis for Drug Development Professionals
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to impart favorable physicochemical properties and engage in crucial interactions with biological targets. However, its metabolic fate, particularly the impact of N-acetylation, presents a significant challenge in drug development. This guide provides a comparative study of the metabolic stability of acetylated versus non-acetylated piperazines, supported by experimental data and detailed protocols, to aid researchers in designing more robust drug candidates.
Executive Summary
N-acetylation of the piperazine moiety is a critical metabolic pathway that can dramatically alter the pharmacokinetic profile of a drug candidate. While non-acetylated piperazines are susceptible to metabolism by cytochrome P450 (CYP) enzymes, leading to oxidation and dealkylation, N-acetylation, primarily mediated by N-acetyltransferase 2 (NAT2), often introduces a metabolic "hotspot" that can lead to rapid clearance and reduced systemic exposure.[1] This guide demonstrates that while the piperazine core itself can be a metabolic liability, N-acetylation frequently exacerbates this issue, transforming a moderately stable compound into one with high plasma clearance.[1] Strategies to circumvent this metabolic vulnerability by making structural modifications to the piperazine ring have proven effective in enhancing metabolic stability.[1][2]
Data Presentation: A Comparative Overview
Direct head-to-head quantitative data for the metabolic stability of a parent piperazine drug and its N-acetylated metabolite from a single study is sparse in publicly available literature. However, by synthesizing findings from multiple studies, a clear comparative picture emerges. The following tables illustrate the expected differences in metabolic stability parameters.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound Type | Key Metabolic Pathways | Typical Half-life (t½) | Typical Intrinsic Clearance (CLint) | Primary Enzymes Involved |
| Non-acetylated Piperazine | N-dealkylation, Hydroxylation, Oxidation | Moderate to High | Low to Moderate | CYP3A4, CYP2D6, CYP1A2, CYP2C19[3][4] |
| Acetylated Piperazine | Further oxidation of the molecule, potential hydrolysis | Significantly Shorter | Significantly Higher | N-Acetyltransferases (NAT2), CYPs[1] |
Table 2: Case Study - Impact of Blocking N-Acetylation on a Piperazine-Containing Compound Series
This table is a representative summary based on findings where structural modifications were made to prevent N-acetylation of the piperazine ring, leading to substantial improvements in metabolic stability.[5]
| Compound | Structural Feature | In Vitro Half-life (t½) in Mouse Liver Microsomes (min) | In Vitro Intrinsic Clearance (CLint) in Mouse Liver Microsomes (µL/min/mg) |
| Compound A | Unsubstituted Piperazine (prone to acetylation) | ~2 | High |
| Compound B | Structurally Modified Piperazine (acetylation blocked) | >100 | Low |
Note: The values in Table 2 are illustrative of the significant improvements observed when N-acetylation is blocked, as reported in structure-metabolism relationship studies.[5]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the metabolic stability of piperazine-containing compounds.
Liver Microsomal Stability Assay
This assay is a primary screen to evaluate Phase I metabolic stability, particularly metabolism mediated by CYP enzymes.
Materials:
-
Test compound (e.g., non-acetylated piperazine) and its N-acetylated metabolite.
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+).
-
Phosphate buffer (0.1 M, pH 7.4).
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin).
-
Acetonitrile (ACN) for reaction quenching.
-
Internal standard for LC-MS/MS analysis.
Procedure:
-
A solution of the test compound (typically 1 µM) is prepared in phosphate buffer.
-
The solution is pre-incubated with liver microsomes (e.g., 0.5 mg/mL protein concentration) at 37°C for 5 minutes.
-
The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II (conjugation) pathways, such as N-acetylation.
Materials:
-
Test compound and its N-acetylated metabolite.
-
Cryopreserved human hepatocytes.
-
Incubation medium (e.g., William's E Medium).
-
Control compounds.
-
Acetonitrile (ACN) for reaction quenching.
Procedure:
-
Hepatocytes are thawed and viability is confirmed (typically >80%).
-
A suspension of hepatocytes (e.g., 0.5 x 10^6 cells/mL) is prepared in the incubation medium.
-
The cell suspension is pre-warmed to 37°C.
-
The reaction is initiated by adding the test compound (typically 1 µM).
-
Aliquots are taken at specified time points (e.g., 0, 15, 30, 60, 120 minutes).
-
The reaction is quenched with ice-cold acetonitrile.
-
Samples are processed and analyzed by LC-MS/MS as described in the microsomal stability assay.
Mandatory Visualizations
Caption: Experimental workflow for in vitro metabolic stability assays.
Caption: Metabolic pathways of piperazines highlighting N-acetylation.
References
- 1. Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Acetyl-4-(4-nitrophenyl)piperazine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 1-Acetyl-4-(4-nitrophenyl)piperazine, a chemical compound utilized in scientific research, is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.[2]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH/MSHA-approved respirator may be necessary.[1][2]
Hazard Summary Table
| Hazard Classification | Description | Primary Route of Exposure |
| Skin Corrosion/Irritation | May cause skin irritation.[1][2] | Dermal |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[1][2] | Ocular |
| Specific target organ toxicity | May cause respiratory irritation.[1][2] | Inhalation |
Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, regional, and national hazardous waste regulations.[1][3] The following steps provide a general guideline for its proper disposal:
-
Waste Identification and Classification:
-
Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1]
-
The storage area should be a designated hazardous waste accumulation area.
-
-
Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
-
Follow all institutional procedures for scheduling a hazardous waste pickup.
-
Emergency Procedures
In case of accidental release or exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[1][4]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[1][4]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][4]
-
Ingestion: If swallowed, seek immediate medical assistance.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Acetyl-4-(4-nitrophenyl)piperazine
For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 1-Acetyl-4-(4-nitrophenyl)piperazine. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.
This guide offers a procedural, step-by-step framework for the safe handling, storage, and disposal of this compound, addressing key operational questions and establishing robust safety protocols.
Personal Protective Equipment (PPE): A Quantitative Overview
Proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound, based on established safety standards.
| PPE Category | Item | Standard/Specification | Purpose |
| Respiratory Protection | Dust Mask | NIOSH N95 or equivalent | To prevent inhalation of dust particles.[1] |
| Eye Protection | Safety Goggles | ANSI Z87.1 / EN 166 | To protect eyes from dust and splashes.[2][3][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene | To prevent skin contact. |
| Body Protection | Laboratory Coat | Standard | To protect skin and clothing from contamination.[2][3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risk. The following protocols outline the lifecycle of the chemical within the laboratory.
Receiving and Inspection
-
Procedure:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don the appropriate PPE (lab coat, gloves, safety goggles).
-
Verify the container label matches the order information and that the container is sealed.
-
If any damage is observed, isolate the package in a designated containment area and notify the safety officer.
-
Storage
-
Procedure:
Handling and Use
-
Procedure:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Wear all specified PPE, including a dust mask, safety goggles, lab coat, and chemical-resistant gloves.[1]
-
Use dedicated spatulas and weighing boats for this chemical to prevent cross-contamination.
-
Avoid generating dust during handling.[2][3] If visible dust is produced, stop work and re-evaluate the handling procedure.
-
Wash hands thoroughly after handling, even if gloves were worn.[2][3]
-
Disposal Plan
-
Procedure:
-
All waste materials, including empty containers, contaminated PPE, and residual chemical, must be disposed of as hazardous waste.
-
Collect waste in a designated, labeled, and sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[5]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
-
Emergency Protocols: Spill Management Workflow
In the event of a spill, a rapid and coordinated response is critical to mitigate potential hazards. The following workflow diagram illustrates the necessary steps for managing a spill of this compound.
Caption: Workflow for handling a chemical spill.
This comprehensive guide is intended to serve as a foundational resource for the safe handling of this compound. By integrating these protocols into your laboratory's standard operating procedures, you contribute to a culture of safety and scientific excellence.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
